Erythropterin
Beschreibung
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Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
7449-03-8 |
|---|---|
Molekularformel |
C9H7N5O5 |
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
(Z)-3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C9H7N5O5/c10-9-13-5-4(7(17)14-9)12-6(16)2(11-5)1-3(15)8(18)19/h1,15H,(H,12,16)(H,18,19)(H3,10,11,13,14,17)/b3-1- |
InChI-Schlüssel |
UYTKWXRSYZSDKF-IWQZZHSRSA-N |
Isomerische SMILES |
C(=C(/C(=O)O)\O)\C1=NC2=C(C(=O)NC(=N2)N)NC1=O |
Kanonische SMILES |
C(=C(C(=O)O)O)C1=NC2=C(C(=O)NC(=N2)N)NC1=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Erythropterin: A Technical Overview of its Chemical Structure, Properties, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Erythropterin, a pteridine pigment found in various biological systems. The document details its chemical structure, physicochemical properties, relevant experimental methodologies for its study, and its position within the broader pteridine biosynthetic pathway.
Chemical Structure and Identification
This compound is a heterocyclic compound belonging to the pterin class, which is characterized by a pyrazine ring fused to a pyrimidine ring. The definitive structure of this compound was established and later revised, with its systematic IUPAC name being (2Z)-3-(2-amino-4,6-dioxo-3,4,5,6-tetrahydropteridin-7-yl)-2-hydroxyprop-2-enoic acid.[1] It is a crucial pigment responsible for the red, orange, and yellow coloration observed in the wings of butterflies and the integument of other insects, where it often serves as a component of warning coloration to deter predators.[1][2][3]
Key Identifiers:
-
IUPAC Name: (Z)-3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-hydroxyprop-2-enoic acid[4]
-
Canonical SMILES: C(=C(/C(=O)O)\O)\C1=NC2=C(C(=O)NC(=N2)N)NC1=O[4]
Physicochemical and Quantitative Data
The key quantitative properties of this compound are summarized in the table below. This data is essential for its detection, quantification, and for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 265.18 g/mol | [1][2][4] |
| Appearance | Red microcrystals (as monohydrate) | [1][2] |
| Percent Composition | C 40.76%, H 2.66%, N 26.41%, O 30.17% | [2] |
| Solubility | Soluble in DMSO | [3] |
| Absorption Maximum | 450 nm (at pH 1.0, log ε 4.02) | [2] |
| Fluorescence | Orange fluorescence (from 254-365 nm) | [2] |
| XLogP3 (Computed) | -2.5 | [4] |
| Polar Surface Area | 166 Ų | [4] |
| Purity (Commercial) | ≥98% | [1] |
Experimental Protocols
The study of this compound involves its isolation from biological sources, chemical synthesis, and quantification. While the original isolation and synthesis were reported in the mid-20th century, modern analytical techniques are now predominantly used for its identification and quantification.
Isolation and Synthesis
-
Classical Isolation: The first isolation of this compound was reported by C. Schöpf and E. Becker in 1936 from the wings of butterflies.[2] The general principle of such classical methods involves the extraction of pigments from insect tissues using appropriate solvents, followed by purification steps like chromatography.
-
Chemical Synthesis: A method for the chemical synthesis of this compound was first described by M. Viscontini and H. Stierlin in 1963.[2] These early syntheses were crucial for confirming the revised chemical structure of the molecule.
Modern Identification and Quantification
Modern research relies on advanced analytical techniques that offer high sensitivity and specificity for identifying and quantifying this compound in complex biological samples.
Protocol: Quantification by Thin-Layer Chromatography (TLC) and Fluorometry
This method is suitable for quantifying pteridines from insect extracts.
-
Sample Preparation: Prepare extracts from whole insect bodies or specific tissues (e.g., nymphs) in a suitable solvent system.
-
Chromatographic Separation: Spot the extracts onto a cellulose TLC plate. Develop the chromatogram using an appropriate mobile phase to separate the different pteridine compounds based on their polarity.
-
Identification: Identify the spot corresponding to this compound by comparing its migration distance (Rf value) and fluorescence under UV light with that of a known this compound standard.
-
Elution: Scrape the identified this compound spot from the TLC plate and elute the compound using a defined solvent.
-
Quantification: Measure the fluorescence of the eluted sample using a fluorometer. For this compound, typical excitation/emission wavelengths are 455/535 nm.[5] Quantify the concentration by comparing the fluorescence intensity against a standard curve prepared with known concentrations of this compound.
Protocol: Identification by UHPLC-High-Resolution Mass Spectrometry (HRMS)
This protocol provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
-
Sample Preparation: Extract pteridines from the biological material (e.g., whole embryos).
-
Chromatography: Inject the extract into an Ultra-High-Performance Liquid Chromatography (UHPLC) system, often equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, to separate the components of the mixture.
-
Mass Spectrometry: Eluted compounds are introduced into a high-resolution mass spectrometer. Acquire mass spectra in both full scan mode (to determine the accurate mass of the parent ion) and tandem MS mode (MS/MS).
-
Identification: Confirm the presence of this compound by matching the accurate mass of the detected parent ion with its theoretical exact mass (265.0447 Da) and by comparing its fragmentation pattern (MS/MS spectrum) with that of a reference standard or library data.[6]
Biosynthesis and Biological Role
This compound is a product of the pteridine biosynthesis pathway, which originates from Guanosine-5'-triphosphate (GTP).[7] This pathway is responsible for producing a variety of pigments and essential cofactors in insects and other organisms.[3][8] The "xanthopterin branch" of this pathway leads to the formation of yellow and orange pigments, including this compound.[3] A key enzymatic step involves the conversion of 7,8-dihydropterin to xanthopterin, a direct precursor, which is catalyzed by the enzyme xanthine dehydrogenase (XDH).[3][6]
The primary biological role of this compound is as a pigment. It is a major contributor to the orange and red colors in many Hemiptera and Lepidoptera species.[6][7] These colors often function as aposematic signals, warning potential predators of the insect's unpalatability or toxicity.[1][3]
Figure 1. Simplified Pteridine Biosynthesis Pathway to this compound.
References
- 1. Pteridine synthesis pathway and gene duplications in vertebrates [pfocr.wikipathways.org]
- 2. pnas.org [pnas.org]
- 3. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. eje.cz [eje.cz]
- 8. researchgate.net [researchgate.net]
The Erythropterin Biosynthesis Pathway in Insects: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pteridines are a class of heterocyclic compounds that serve a wide array of biological functions in insects, acting as pigments, enzyme cofactors, and immune system modulators. Among these, erythropterin, an orange-red pigment, plays a crucial role in insect coloration, particularly in the wings and eyes of various species. The biosynthesis of this compound is a complex metabolic process that originates from guanosine triphosphate (GTP) and involves a series of enzymatic conversions. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in insects, with a particular focus on the well-studied model organisms Drosophila melanogaster and Bombyx mori. It is intended for researchers, scientists, and drug development professionals who are interested in understanding and potentially targeting this pathway for applications in pest control, developmental biology, and beyond. This document summarizes key quantitative data, details experimental protocols for the study of this pathway, and provides visual representations of the biochemical and experimental workflows.
Introduction
Pteridines were first discovered as pigments in the wings of butterflies and have since been identified in numerous insect species, contributing to their diverse coloration patterns.[1] Beyond their role as pigments, pteridines are essential for various physiological processes. For instance, tetrahydrobiopterin, a key intermediate in pteridine metabolism, is a vital cofactor for the synthesis of aromatic amino acids and nitric oxide.[1][2] The this compound biosynthesis pathway is a branch of the broader pteridine metabolic network. Understanding this pathway is not only fundamental to insect biochemistry and physiology but also presents opportunities for the development of novel insecticides that could disrupt pigment formation and potentially affect insect viability and behavior.
The Core Biosynthesis Pathway
The synthesis of this compound begins with the universal precursor GTP and proceeds through several enzymatic steps to produce a variety of pteridine intermediates. The pathway can be broadly divided into the initial formation of a key intermediate, 7,8-dihydropterin, followed by a branching pathway that leads to this compound and other related pteridines.
The initial steps are catalyzed by three key enzymes:
-
GTP Cyclohydrolase I (GCH1): This enzyme catalyzes the first and rate-limiting step, converting GTP to 7,8-dihydroneopterin triphosphate.[3][4]
-
6-Pyruvoyltetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.[5][6]
-
Sepiapterin Reductase (SR): This enzyme is involved in the reduction of pteridine intermediates.[1][7]
From the central pteridine pathway, the synthesis of xanthopterin and subsequently this compound involves the action of Xanthine Dehydrogenase (XDH) , which hydroxylates pteridine substrates.[1][8]
Below is a diagram illustrating the core this compound biosynthesis pathway.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway in insects. Data is primarily from studies on Drosophila melanogaster.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | Km | Vmax | Reference(s) |
| GTP Cyclohydrolase I | Nocardia sp. | GTP | 6.5 µM | Not Reported | [4] |
| 6-Pyruvoyltetrahydropterin Synthase | Drosophila melanogaster | 7,8-Dihydroneopterin triphosphate | Not Reported | Not Reported | [5] |
| Sepiapterin Reductase | Drosophila melanogaster | Sepiapterin | 153 µM | Not Reported | [9] |
| NADPH | 14 µM | Not Reported | [1] | ||
| 6-Lactoyltetrahydropterin | 50 µM | Not Reported | [7] | ||
| Xanthine Dehydrogenase | Drosophila melanogaster | Xanthine | 2.4 x 10-5 M | Not Reported | [10] |
| NAD+ | 4.0 x 10-5 M | Not Reported | [10] |
Table 2: Optimal Conditions and Inhibitors for Key Enzymes
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Inhibitors | Reference(s) |
| GTP Cyclohydrolase I | Nocardia sp. | 7.8 | 56 | 2,4-Diamino-6-hydroxypyrimidine (Ki = 0.23 mM) | [4] |
| Sepiapterin Reductase | Drosophila melanogaster | 5.7 - 6.7 | 30 | N-acetylserotonin, Melatonin | [1] |
| Xanthine Dehydrogenase | Chicken | ~8.2 | 41 | Not Reported | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study the this compound biosynthesis pathway.
Enzyme Activity Assays
A generalized workflow for enzyme activity assays is depicted below.
This protocol is adapted from a method used for Nocardia sp. and can be modified for insect tissues.[4]
-
Tissue Preparation: Homogenize insect heads or relevant tissue in a cold buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing protease inhibitors). Centrifuge the homogenate to obtain a clear supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 100 mM KCl, 2.5 mM EDTA, and 1 mM GTP.
-
Enzyme Reaction: Add the tissue extract to the reaction mixture and incubate at 37°C for 60 minutes in the dark.
-
Oxidation: Stop the reaction by adding an acidic iodine solution (1% I2, 2% KI in 1 N HCl). This oxidizes the product, 7,8-dihydroneopterin triphosphate, to the fluorescent neopterin triphosphate.
-
Detection: After incubation, deproteinize the sample (e.g., with perchloric acid) and quantify the neopterin triphosphate using HPLC with fluorescence detection (Excitation: 350 nm, Emission: 450 nm).
This assay is based on the conversion of the substrate to a product that can be further converted to a fluorescent compound.[5]
-
Tissue Preparation: Prepare a cytosolic extract from insect heads or other relevant tissues.
-
Coupled Enzyme System: This assay requires a coupled enzyme system containing purified sepiapterin reductase and dihydrofolate reductase.
-
Reaction Mixture: The reaction mixture should contain the tissue extract, 7,8-dihydroneopterin triphosphate as the substrate, NADPH, and the coupled enzymes in an appropriate buffer (e.g., Tris-HCl, pH 7.4).
-
Enzyme Reaction: The PTPS in the extract converts its substrate to 6-pyruvoyltetrahydropterin, which is then sequentially reduced by the coupled enzymes to tetrahydrobiopterin.
-
Oxidation and Detection: The reaction is stopped, and the tetrahydrobiopterin is oxidized to biopterin using an acidic iodine solution. The biopterin is then quantified by HPLC with fluorescence detection.
This spectrophotometric assay measures the decrease in absorbance of the substrate, sepiapterin.[12]
-
Tissue Preparation: Prepare a cytosolic extract from insect tissues.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 6.4), 100 µM NADPH, and the tissue extract.
-
Enzyme Reaction: Initiate the reaction by adding 50 µM sepiapterin.
-
Detection: Immediately monitor the decrease in absorbance at 420 nm using a spectrophotometer. The rate of decrease is proportional to the sepiapterin reductase activity.
This assay measures the production of uric acid from xanthine.
-
Tissue Preparation: Prepare a cytosolic extract from insect tissues.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 1 mM NAD+, and the tissue extract.
-
Enzyme Reaction: Initiate the reaction by adding xanthine to a final concentration of 50 µM.
-
Detection: Monitor the increase in absorbance at 290 nm, which corresponds to the formation of uric acid.
Pteridine Analysis
The separation and quantification of different pteridines are crucial for studying the biosynthesis pathway. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods used.
TLC provides a relatively simple and rapid method for the qualitative analysis of pteridines.[13][14]
-
Extraction: Homogenize insect heads or wings in a solvent such as acidic methanol to extract pteridines. Centrifuge to remove debris.
-
Spotting: Spot the concentrated extract onto a cellulose or silica gel TLC plate alongside known pteridine standards.
-
Development: Develop the plate in a suitable solvent system, for example, a mixture of n-propanol and 1% ammonia.
-
Visualization: After development, dry the plate and visualize the separated pteridines under a UV lamp (typically at 365 nm). Different pteridines will exhibit characteristic fluorescence colors and retention factors (Rf values).
HPLC offers high resolution and sensitivity for the quantitative analysis of pteridines.[15][16]
-
Sample Preparation: Extract pteridines from insect tissues as described for TLC. The extract may need to be partially purified using solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used for separation.
-
Detection: Pteridines are detected using a fluorescence detector. The excitation and emission wavelengths are set to optimize the detection of specific pteridines (e.g., excitation at 350 nm and emission at 450 nm for many pteridines).
-
Quantification: The concentration of each pteridine is determined by comparing its peak area to a calibration curve generated using known concentrations of pure standards.
Conclusion and Future Directions
The this compound biosynthesis pathway is a central metabolic route in insects, critical for their coloration and with connections to other vital physiological processes. This guide has provided a comprehensive overview of the core pathway, summarized the available quantitative data on its key enzymes, and detailed the experimental protocols necessary for its investigation.
While significant progress has been made, particularly in model organisms like Drosophila melanogaster, there are still gaps in our knowledge. The precise identity and characterization of "this compound synthase" remain an area for future research. Furthermore, a more comprehensive understanding of the kinetic properties of all enzymes in the pathway across a wider range of insect species is needed.
For drug development professionals, the enzymes in this pathway represent potential targets for the design of novel and specific insecticides. For instance, inhibitors of GCH1 or XDH could disrupt pigment formation, potentially leading to insects that are more susceptible to predation or environmental stress. Further research into the structure and function of these enzymes will be crucial for the rational design of such inhibitors. The detailed protocols provided herein should serve as a valuable resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of 6-pyruvoyl-tetrahydropterin synthase from Drosophila melanogaster [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetic mechanism of xanthine dehydrogenase and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sepiapterin reductase and the biosynthesis of tetrahydrobiopterin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of sepiapterin reductase activity from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthine dehydrogenase from Drosophila melanogaster: a comparison of the kinetic parameters of the pure enzyme from two wild-type isoalleles differing at a putative regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of xanthine oxidoreductase activity in broilers: effect of pH and temperature of the assay and distribution in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure | CoLab [colab.ws]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Erythropterin: A Technical Guide to its Discovery, Properties, and Analysis
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Erythropterin, a member of the pteridine class of heterocyclic compounds, is a naturally occurring pigment responsible for the vibrant orange and red coloration in various insects. First isolated in 1936, its structure and biosynthesis have been the subject of scientific investigation for decades. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and analytical methodologies related to this compound. Detailed experimental protocols for its isolation and characterization, where available, are presented, along with a summary of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the chemistry and biology of pteridines.
Introduction
Pteridines are a class of nitrogen-containing heterocyclic compounds that are widespread in biological systems and play crucial roles in various physiological processes, including pigmentation, enzyme catalysis, and cellular signaling. This compound is a prominent member of this family, recognized for its function as a pigment that contributes to the warning coloration of certain insects, signaling their unpalatability to potential predators. This guide delves into the core aspects of this compound, from its initial discovery to the current understanding of its biochemical synthesis and analytical characterization.
Discovery and History
The study of pterins, the family to which this compound belongs, began in the late 19th century. However, the specific timeline for the discovery and characterization of this compound is as follows:
-
1936: The initial isolation of this compound was achieved by C. Schöpf and E. Becker from the wings of butterflies[1]. This marked the first time this distinct red pigment was separated and recognized as a unique chemical entity.
-
1958: The chemical structure of this compound was first proposed by R. Tschesche and H. Ende[1]. Their work provided the foundational understanding of the molecule's atomic arrangement.
-
1962: A revised and more accurate structure of this compound was put forward by W. Pfleiderer, contributing to the definitive chemical understanding of the compound[1].
-
1963: The first chemical synthesis of this compound was successfully accomplished by M. Viscontini and H. Stierlin, confirming its proposed structure[1].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and analysis. The known quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₅O₅ | [1][2] |
| Molecular Weight | 265.18 g/mol | [1][2] |
| Appearance | Red microcrystals (as the monohydrate) | [1] |
| Absorption Maximum (λmax) | 450 nm (at pH 1.0) | [1] |
| Molar Extinction Coefficient (ε) | 10,471 M⁻¹cm⁻¹ (at pH 1.0, 450 nm) | [1] |
| Solubility | Soluble in DMSO. To increase solubility, heating to 37°C and sonication may be applied. Pteridines, in general, are sparingly soluble in water and most organic solvents but show increased solubility in acidic or alkaline solutions. | |
| Melting Point | Data not available in the searched literature. | |
| Fluorescence | Orange fluorescence from 254-365 nm | [1] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in modern literature. However, based on general methods for pteridine analysis from insect sources, the following methodologies can be adapted.
Isolation of this compound from Insect Wings
This protocol is a generalized procedure based on historical methods and techniques for pteridine extraction.
Objective: To extract and purify this compound from the wings of butterflies or other insects known to contain the pigment.
Materials:
-
Insect wings (e.g., from Pieridae butterflies)
-
Acetone
-
Diethyl ether
-
Ammonia solution (25%)
-
Hydrochloric acid (HCl)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Chromatography column
-
Cellulose powder (for column chromatography)
-
Developing solvent for column chromatography (e.g., n-propanol-1% ammonia, 2:1 v/v)
Procedure:
-
Defatting: The insect wings are first defatted by washing with acetone and then diethyl ether to remove lipids and other nonpolar compounds.
-
Extraction: The defatted wings are then extracted with a dilute ammonia solution (e.g., 2.5% ammonia) to solubilize the acidic pterin pigments, including this compound. This process is typically carried out at room temperature with stirring for several hours.
-
Centrifugation: The mixture is centrifuged to pellet the wing debris, and the supernatant containing the dissolved pteridines is collected.
-
Acidification and Precipitation: The ammoniacal extract is carefully acidified with hydrochloric acid to a pH of approximately 3-4. This causes the pteridines to precipitate out of the solution.
-
Collection and Washing: The precipitate is collected by centrifugation, and the pellet is washed with cold, acidified water and then with pure water to remove excess acid and other impurities.
-
Column Chromatography: The crude pteridine extract is further purified by column chromatography. A column is packed with cellulose powder. The extract is dissolved in a minimal amount of dilute ammonia and loaded onto the column.
-
Elution: The column is eluted with a suitable solvent system, such as n-propanol-1% ammonia (2:1 v/v). Fractions are collected and monitored for the presence of this compound by its characteristic red color and fluorescence under UV light.
-
Crystallization: Fractions containing pure this compound are combined, concentrated under reduced pressure, and the pigment is crystallized from a suitable solvent, such as dilute acetic acid, to yield red microcrystals.
Thin-Layer Chromatography (TLC) Analysis
Objective: To separate and identify this compound in an insect extract.
Materials:
-
Cellulose TLC plates
-
Developing solvent: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:5 v/v/v, organic phase).
-
This compound standard (if available)
-
Insect extract
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Spotting: The insect extract and an this compound standard are spotted onto the baseline of a cellulose TLC plate.
-
Development: The plate is placed in a chromatography tank containing the developing solvent. The solvent is allowed to ascend the plate by capillary action.
-
Visualization: After the solvent front has reached a sufficient height, the plate is removed, dried, and visualized under a UV lamp. This compound will appear as a spot with orange fluorescence[1]. The Rf value is calculated and compared to the standard.
High-Performance Liquid Chromatography (HPLC) Analysis
While a specific, validated HPLC method for this compound was not found in the searched literature, a general approach for pteridine analysis can be employed.
Objective: To quantify the amount of this compound in a sample.
Instrumentation and Conditions (Hypothetical):
-
HPLC System: A standard HPLC system with a UV-Vis or fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used for pteridine separation.
-
Mobile Phase: A gradient elution with a buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at the absorption maximum of this compound (450 nm). For increased sensitivity, fluorescence detection can be used, with excitation and emission wavelengths optimized for this compound's orange fluorescence.
-
Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Biosynthesis of this compound
This compound is synthesized via the pteridine biosynthetic pathway, which begins with guanosine triphosphate (GTP). The pathway is conserved across many organisms, with branches leading to the formation of various pteridine derivatives.
The key steps leading to this compound are:
-
GTP to Dihydroneopterin Triphosphate: The pathway is initiated by the enzyme GTP cyclohydrolase I, which converts GTP to 7,8-dihydroneopterin triphosphate.
-
Formation of 6-Pyruvoyl-tetrahydropterin: Through a series of enzymatic steps involving 6-pyruvoyltetrahydropterin synthase, dihydroneopterin triphosphate is converted to 6-pyruvoyl-tetrahydropterin.
-
Formation of Xanthopterin: This intermediate can then be converted to xanthopterin, a yellow pteridine pigment.
-
Conversion of Xanthopterin to this compound: The final step is the conversion of xanthopterin to this compound. This reaction involves the addition of a side chain to the pterin ring. The enzyme responsible for this conversion is proposed to be This compound synthase , though its existence and mechanism have not been definitively characterized[3]. The precursor for the added side chain is thought to be a three-carbon compound such as pyruvate or a related metabolite.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound from GTP.
Conclusion
This compound, a historically significant pteridine pigment, continues to be a subject of interest in the fields of biochemistry and natural product chemistry. While its discovery and fundamental properties are well-established, further research is needed to fully elucidate the enzymatic machinery behind its biosynthesis and to develop standardized analytical protocols for its routine analysis. This guide provides a solid foundation for researchers and professionals by consolidating the available knowledge on this compound and highlighting areas for future investigation.
References
Erythropterin in Invertebrates: A Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythropterin, a prominent pteridine pigment, plays a crucial role in the biology of many invertebrates, contributing significantly to their coloration and potentially influencing other physiological processes. This technical guide provides an in-depth exploration of the known biological functions of this compound in invertebrates, with a particular focus on its role as a pigment. The document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and presents visual representations of its biosynthetic pathway and analytical workflows. This guide is intended to be a valuable resource for researchers in entomology, biochemistry, and pharmacology, as well as for professionals involved in the development of novel insecticides or therapeutic agents targeting metabolic pathways in invertebrates.
Introduction
Pteridines are a class of heterocyclic compounds derived from a pteridine ring system, widely distributed in the biological world.[1] In invertebrates, particularly insects, these compounds are well-known for their role as pigments, contributing to the vibrant colors observed in wings, eyes, and integuments.[2][3] Among these, this compound is a conspicuous orange-red pigment that has been identified in various insect orders, including Diptera and Hemiptera.[1]
Beyond its role in pigmentation, the broader family of pteridines is involved in a range of vital biological processes. For instance, tetrahydrobiopterin, a related pteridine, is an essential cofactor for the synthesis of aromatic amino acids and nitric oxide.[4] While the primary established function of this compound in invertebrates is pigmentation, its position within the complex pteridine biosynthetic pathway suggests the potential for other, less understood physiological roles. This guide will synthesize the current knowledge on this compound's functions, with a focus on providing practical information for researchers.
Biological Functions of this compound
Pigmentation and Coloration
The most well-documented function of this compound in invertebrates is its role as a pigment. It is responsible for the orange to red hues in the eyes and bodies of many insect species.[1] This coloration can serve several ecological purposes:
-
Aposematism (Warning Coloration): The conspicuous red and orange colors produced by this compound can act as a warning signal to potential predators, indicating that the insect is unpalatable or toxic.
-
Camouflage: In some environments, red and orange coloration can provide effective camouflage.
-
Species Recognition and Mate Selection: Distinctive color patterns, partly due to this compound, can aid in species recognition and play a role in sexual selection.
This compound is a terminal product in a specific branch of the pteridine biosynthetic pathway, and its accumulation is genetically controlled.[5] Mutations in the genes of this pathway can lead to altered eye and body color, providing valuable tools for genetic research.[5]
Potential Roles in Redox Chemistry and Signaling
While direct evidence for this compound's involvement in redox cycling or specific signaling pathways in invertebrates is limited, the chemical nature of pteridines suggests potential roles. Some pteridines are known to have antioxidant properties, and their biosynthesis is linked to pathways producing essential redox cofactors.[4] Further research is needed to elucidate whether this compound itself has a significant role in maintaining redox homeostasis or acts as a signaling molecule in invertebrate physiology.
Data Presentation
The following table summarizes quantitative data on this compound levels in the nymphs of the minute pirate bug, Orius laevigatus, comparing the wild type with the ambar mutant, which exhibits an orange body color. This data highlights the significant accumulation of this compound in the mutant, correlating with its phenotype.
| Strain | Pteridine | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Wild Type | This compound | 1.5 ± 0.5 |
| ambar Mutant | This compound | 15.2 ± 2.1 |
Data extracted from a study on pteridine quantification in Orius laevigatus.
Experimental Protocols
Pteridine Extraction from Insect Tissues
This protocol describes a general method for extracting pteridines from whole insects or specific tissues.
Materials:
-
Insect samples (e.g., whole insects, heads, or other tissues)
-
Methanol:Ammonia:Water (MAW) solution (70:2:28, v/v/v) or a similar solvent mixture
-
Microcentrifuge tubes
-
Micropestle or sonicator
-
Centrifuge
Procedure:
-
Collect and freeze insect samples at -80°C until extraction.
-
Homogenize a known quantity of tissue (e.g., a specific number of insect heads or whole bodies) in an appropriate volume of extraction solvent (e.g., 10 µL of MAW per insect head). Homogenization can be performed using a micropestle or sonicator.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the extracted pteridines for analysis by TLC or HPLC.
Thin-Layer Chromatography (TLC) for Pteridine Separation
TLC is a cost-effective and straightforward method for the qualitative and semi-quantitative analysis of pteridines.
Materials:
-
Cellulose TLC plates
-
Pteridine extract (from Protocol 4.1)
-
Developing solvent (e.g., a mixture of n-propanol and 1% ammonia)
-
TLC development chamber
-
UV lamp (for visualization)
-
Pteridine standards (e.g., this compound, xanthopterin, isoxanthopterin)
Procedure:
-
Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Spot a small volume (e.g., 1-5 µL) of the pteridine extract onto the starting line. Also, spot standards of known pteridines for comparison.
-
Allow the spots to dry completely.
-
Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Carefully place the TLC plate into the chamber, ensuring that the solvent level is below the starting line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a dark, well-ventilated area.
-
Visualize the separated pteridines under a UV lamp. Pteridines will appear as fluorescent spots. This compound will have a characteristic orange-red color under visible light and will also fluoresce.
-
Calculate the retardation factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Compare the Rf values and fluorescence of the sample spots to those of the standards to identify the pteridines present.
High-Performance Liquid Chromatography (HPLC) for Pteridine Quantification
HPLC provides a more sensitive and quantitative method for analyzing pteridines. The following is a generalized protocol that may require optimization for specific instrumentation and pteridines of interest.
Materials:
-
HPLC system with a fluorescence or UV-Vis detector
-
Reversed-phase C18 column
-
Pteridine extract (from Protocol 4.1, filtered through a 0.22 µm filter)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact composition and gradient will need to be optimized.
-
Pteridine standards for calibration
Procedure:
-
Sample Preparation: Prepare a dilution series of pteridine standards of known concentrations in the mobile phase to create a calibration curve. Filter the pteridine extracts through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A common starting point is a gradient elution with two solvents:
-
Solvent A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.0).
-
Solvent B: Methanol or acetonitrile.
-
A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection:
-
Fluorescence Detector: Excitation and emission wavelengths should be optimized for each pteridine. For this compound, excitation is typically around 470 nm and emission around 580 nm.
-
UV-Vis Detector: Monitor at the absorbance maximum of this compound (around 460-480 nm).
-
-
-
Analysis:
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared insect extracts.
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Pteridine Biosynthesis Pathway
The following diagram illustrates the general biosynthetic pathway for pteridines in insects, highlighting the position of this compound. This pathway starts from guanosine triphosphate (GTP) and branches to produce various pteridines, including the essential cofactor tetrahydrobiopterin and various pigments.
Caption: Simplified pteridine biosynthetic pathway in insects.
Experimental Workflow for Pteridine Analysis
This diagram outlines the general workflow for the extraction and analysis of pteridines from invertebrate tissues.
Caption: Workflow for invertebrate pteridine analysis.
Conclusion and Future Directions
This compound is a key determinant of coloration in a wide range of invertebrates, with its role in pigmentation being well-established. The genetic and biochemical pathways leading to its synthesis are an active area of research, with model organisms like Drosophila melanogaster providing significant insights. However, the potential for this compound to function in other physiological processes, such as redox signaling and as an enzymatic cofactor, remains largely unexplored.
Future research should focus on:
-
Investigating the direct role of this compound in redox chemistry within invertebrate cells.
-
Screening for potential interactions of this compound with proteins to identify any signaling or cofactor functions.
-
Expanding the quantitative analysis of this compound across a wider range of invertebrate species and developmental stages to better understand its physiological regulation.
A deeper understanding of the multifaceted roles of this compound could open new avenues for pest control strategies that target pigment biosynthesis and potentially other vital physiological pathways. Furthermore, for drug development professionals, understanding these metabolic pathways in invertebrates can provide insights into analogous pathways in other organisms and offer novel targets for therapeutic intervention.
References
The Crimson Currency: An In-depth Technical Guide to Erythropterin's Role in Insect Coloration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythropterin, a member of the pteridine family of pigments, is a key determinant of red, orange, and yellow coloration in a diverse range of insects. This technical guide provides a comprehensive overview of this compound's function as a pigment, detailing its chemical and physical properties, biosynthetic pathway, and role in insect physiology and evolution. This document synthesizes current research to offer detailed experimental protocols for the extraction, identification, and quantification of this compound, and presents available quantitative data. Furthermore, it includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the molecular mechanisms underlying this vibrant form of insect coloration.
Introduction
Insect coloration is a fascinating and complex field of study, with implications for camouflage, mimicry, thermoregulation, and sexual selection. Among the myriad of pigments responsible for the diverse palette observed in the insect world, pteridines play a crucial role in generating a spectrum of colors from white and yellow to orange and red. This compound, a prominent red pteridine pigment, is particularly noteworthy for its contribution to the striking warning coloration of many hemipterans and the wing patterns of certain lepidopterans.
This guide serves as a technical resource for researchers investigating insect pigmentation, chemical ecology, and for professionals in drug development exploring novel biochemical pathways. A thorough understanding of this compound's biochemistry and genetics can provide insights into insect evolution and physiology, and potentially reveal novel targets for pest management or biotechnological applications.
Chemical and Physical Properties of this compound
This compound is a heterocyclic compound characterized by a pteridine ring structure. Its distinct color and fluorescent properties are central to its biological function and analytical detection.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₅O₅ | [1] |
| Molecular Weight | 265.18 g/mol | [1] |
| Appearance | Red microcrystals (as monohydrate) | [1] |
| Absorption Maximum (λmax) | 450 nm (at pH 1.0) | [1] |
| Fluorescence | Orange fluorescence under UV light (254-365 nm) | [1] |
| Solubility | Soluble in DMSO | [2] |
Table 1: Chemical and Physical Properties of this compound. This table summarizes the key physicochemical characteristics of the this compound pigment.
The Biosynthetic Pathway of this compound
This compound is synthesized from guanosine triphosphate (GTP) through a multi-step enzymatic pathway. While the complete pathway is still under investigation in all insect species, key enzymatic steps have been elucidated, primarily through studies on Drosophila melanogaster and various hemipterans. The pathway involves a series of conversions from colorless pteridine precursors to the final colored pigment.
The biosynthesis of this compound is a branched pathway that shares its initial steps with the synthesis of other pteridines, including the essential cofactor tetrahydrobiopterin. Key enzymes in this pathway include GTP cyclohydrolase I, 6-pyruvoyl-tetrahydropterin synthase, and xanthine dehydrogenase. The final steps leading to this compound are thought to involve an this compound synthase, though this enzyme has not yet been fully characterized.
Figure 1: this compound Biosynthetic Pathway. This diagram illustrates the key enzymatic steps in the synthesis of this compound from GTP.
Role in Insect Coloration
This compound is a primary contributor to red and orange coloration in a variety of insects, most notably in the order Hemiptera (true bugs) and Lepidoptera (butterflies and moths).
In many hemipteran species, such as the firebug Pyrrhocoris apterus and various species of cotton stainers (Dysdercus spp.), this compound is responsible for their conspicuous aposematic (warning) coloration.[3][4] This bright red coloration signals unpalatability to potential predators. The concentration of this compound can vary depending on the developmental stage and body part of the insect.
In Lepidoptera, this compound contributes to the wing patterns of certain species, such as the orange-tip butterfly (Anthocharis cardamines). The presence and distribution of this compound, often in combination with other pigments like melanins and other pteridines, create the intricate and diverse wing patterns observed in butterflies.
The production of this compound and other pteridines can be influenced by genetic and environmental factors. Mutations in the genes of the pteridine biosynthetic pathway can lead to altered color phenotypes, providing valuable tools for studying gene function and developmental processes.[5][6]
Data Presentation: Quantitative Analysis of Pteridines
Quantitative data on this compound concentrations in insects is crucial for comparative studies and for understanding the genetic and physiological basis of coloration. While a comprehensive database is lacking, several studies have quantified pteridines in specific insect species. The following table synthesizes available data.
| Insect Species | Tissue/Stage | This compound Concentration | Xanthopterin Concentration | Method | Reference |
| Pyrrhocoris apterus | Integument (adult) | Major pteridine present | Present | TLC | [7] |
| Pyrrhocoris apterus (white mutant) | Integument (adult) | Low content or absent | Present | TLC | [7] |
| Pyrrhocoris apterus (yellow mutant) | Integument (adult) | Low content or absent | Major pteridine present | TLC | [7] |
| Limnogonus franciscanus | Embryo | Detected | Detected | HILIC-HRMS | [1] |
| Orius laevigatus (ambar mutant) | Nymph | Accumulated (orange color) | - | Fluorometry after TLC | [8] |
| Drosophila melanogaster (wild type) | Head | Quantified | Quantified | TLC and Fluorometry | [5] |
| Drosophila melanogaster (eye color mutants) | Head | Altered levels | Altered levels | TLC and Fluorometry | [5] |
Table 2: Quantitative and Semi-Quantitative Data of Pteridines in Various Insects. This table presents a summary of reported pteridine concentrations in different insect species and developmental stages. Note: "-" indicates data not reported in the cited study.
Experimental Protocols
The extraction, identification, and quantification of this compound and other pteridines from insect tissues require specific biochemical techniques. The following sections provide detailed methodologies for key experiments.
Pteridine Extraction from Insect Tissues
This protocol describes a general method for extracting pteridines from insect tissues, which can be adapted for specific species and tissues.
Figure 2: Pteridine Extraction Workflow. A generalized workflow for the extraction of pteridines from insect tissues.
Detailed Protocol:
-
Sample Preparation: Dissect the desired tissue (e.g., integument, heads) from the insect and immediately freeze it in liquid nitrogen to prevent degradation of pigments. Tissues can be stored at -80°C until extraction.
-
Homogenization: Homogenize a known weight of the frozen tissue in an appropriate volume of extraction solvent. A common solvent is acidified methanol (e.g., methanol:water:acetic acid, 80:19:1 v/v/v). Use a tissue grinder or sonicator for efficient homogenization. Perform this step on ice and in the dark to minimize photodegradation of pteridines.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet insoluble debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble pteridines.
-
Solvent Evaporation: Evaporate the solvent from the supernatant to dryness. This can be done using a vacuum centrifuge or by blowing a gentle stream of nitrogen gas over the sample.
-
Reconstitution: Resuspend the dried pteridine extract in a small, precise volume of a suitable solvent for the subsequent analytical method (e.g., the mobile phase for HPLC or a developing solvent for TLC).
Thin-Layer Chromatography (TLC) for Pteridine Separation
TLC is a rapid and cost-effective method for the qualitative and semi-quantitative analysis of pteridines.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
UV lamp (254 nm and 365 nm)
-
Pteridine standards (this compound, xanthopterin, etc.)
-
Developing solvent (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v)
Procedure:
-
Spotting: Apply a small, concentrated spot of the resuspended pteridine extract onto the baseline of a silica gel TLC plate. Also, spot solutions of known pteridine standards on the same plate for comparison.
-
Development: Place the TLC plate in a developing chamber containing the developing solvent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it reaches near the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry completely. Visualize the separated pteridine spots under a UV lamp. Pteridines will appear as fluorescent spots of different colors. This compound typically appears as an orange-red fluorescent spot.
-
Identification: Identify the pteridines in the sample by comparing their migration distances (Rf values) and fluorescent colors to those of the standards.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Pteridine Quantification
HPLC-MS provides a highly sensitive and specific method for the identification and quantification of this compound and other pteridines.
Figure 3: HPLC-MS Workflow. A schematic representation of the steps involved in the analysis of pteridines using HPLC-MS.
Typical HPLC-MS Parameters:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector and coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Detection Mode: For quantification, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is highly specific and sensitive. This involves monitoring a specific precursor ion to product ion transition for this compound. High-resolution mass spectrometry can be used for accurate mass measurement and confirmation of elemental composition.
Procedure:
-
Sample Injection: Inject a known volume of the resuspended pteridine extract into the HPLC system.
-
Chromatographic Separation: The pteridines are separated on the HPLC column based on their polarity.
-
Mass Spectrometric Detection: As the separated compounds elute from the column, they are ionized in the ESI source and detected by the mass spectrometer.
-
Data Analysis: Identify this compound by its characteristic retention time and mass-to-charge ratio (m/z) and its specific fragmentation pattern in MS/MS mode. Quantify the amount of this compound by comparing the peak area of the sample to a calibration curve generated from known concentrations of an this compound standard.
Conclusion
This compound is a significant pigment in the insect world, contributing to a vibrant array of red and orange colorations that serve critical biological functions. This technical guide has provided a comprehensive overview of this compound, from its fundamental chemical properties to its complex biosynthetic pathway and its role in insect ecology and evolution. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers seeking to investigate this fascinating molecule. Further research into the genetic regulation of this compound biosynthesis and the precise enzymatic mechanisms involved will undoubtedly continue to deepen our understanding of the intricate world of insect pigmentation.
References
- 1. mdpi.com [mdpi.com]
- 2. eje.cz [eje.cz]
- 3. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Pigment patterns in mutants affecting the biosynthesis of pteridines and xanthommatin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Erythropterin: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropterin is a member of the pteridine family of pigments, a class of heterocyclic compounds widely distributed throughout the animal kingdom.[1][2] First discovered in the wings of butterflies, pteridines are responsible for a range of colors in nature, from whites and yellows to oranges and reds.[3][4] this compound, specifically, is an orange pigment.[5][6][7] Beyond their role in pigmentation, pteridines are involved in crucial biological processes, serving as enzymatic cofactors and participating in cellular functions.[3][8] This document provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound.
Natural Sources and Distribution of this compound
This compound is predominantly found in insects, where it serves as a key pigment contributing to body and wing coloration.[4][9] Its presence is particularly well-documented in the orders Lepidoptera (butterflies) and Hemiptera (true bugs).
Key Natural Sources:
-
Insects (Order: Hemiptera): this compound is one of the main pteridine pigments in Hemiptera.[10][11] It is responsible for the orange and red coloration of the European firebug, Pyrrhocoris apterus.[3][4] Studies on the minute pirate bug, Orius laevigatus, have also identified this compound, with a specific mutant (ambar) showing a significant accumulation of this orange pigment compared to the wild-type.[11][12]
-
Insects (Order: Lepidoptera): In butterflies, pterins are a major source of bright coloration and are incorporated into the wing scales.[4][9] Red this compound is present in the orange-tip butterfly, Anthocharis.[9]
The distribution of this compound is often localized to specific tissues or structures where pigmentation is displayed, such as the integument of bugs or the wing scales of butterflies.[4][9]
Quantitative Distribution of this compound
While qualitative distribution is widely reported, precise quantitative data for this compound across a broad range of species is limited in the available literature. However, relative abundance studies, particularly in mutant strains, provide insight into its accumulation.
| Organism | Order | Location | Relative this compound Concentration | Reference |
| Pyrrhocoris apterus (European firebug) | Hemiptera | Integument | Responsible for orange and red coloration. | [3][4] |
| Orius laevigatus (ambar mutant) | Hemiptera | Nymphs | Significantly higher levels compared to wild-type. | [11] |
| Anthocharis (Orange-tip butterfly) | Lepidoptera | Wings | Present as a red pigment. | [9] |
| Various Hemiptera species | Hemiptera | General | A main pteridine pigment alongside xanthopterin. | [10][11] |
Biosynthesis of this compound
This compound is synthesized as part of the broader pteridine biosynthetic pathway, which originates from guanosine triphosphate (GTP).[3][9] The pathway is complex, with multiple branches leading to various pteridine derivatives.[1][5][6] The synthesis of this compound is part of the "xanthopterin branch," which produces yellow and orange pigments.[1] A key precursor for this branch is 7,8-dihydropterin.[12]
Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound and related pteridines in insects.
Caption: Proposed pteridine biosynthetic pathway in insects, highlighting the branch leading to this compound.
Experimental Protocols: Extraction and Quantification
The analysis of this compound from biological samples involves extraction, separation, and quantification. Due to the fluorescent nature of pteridines, they can be detected with high sensitivity.[10]
Sample Preparation and Extraction
-
Homogenization: Biological samples (e.g., whole insects, specific tissues) are homogenized in a suitable solvent. The choice of solvent is critical as pterins are not readily soluble in common organic solvents.[3] Aqueous buffers or solvent mixtures are often employed.
-
Extraction: Pteridines are extracted from the homogenate. This may involve centrifugation to pellet solid debris, followed by collection of the supernatant containing the soluble pteridines.
-
Solid-Phase Extraction (SPE): For complex samples like plasma or whole-body homogenates, a cleanup step using SPE can be employed to remove interfering substances and concentrate the analytes.[13]
Separation and Identification
Several chromatographic techniques are used for the separation and identification of this compound.
-
Thin-Layer Chromatography (TLC): TLC is a conventional method used for the initial separation and identification of pteridines based on their fluorescence under UV light.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a fluorescence or mass spectrometry detector is a powerful tool for separating and quantifying pteridines.[10]
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are effective for separating polar compounds like pteridines.[10]
-
Detection:
-
Fluorescence Detection: Exploits the native fluorescence of pteridines for sensitive detection.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide definitive identification based on mass-to-charge ratio and fragmentation patterns.[10]
-
-
Quantification
Absolute quantification of this compound is typically achieved using a liquid chromatography-mass spectrometry (LC-MS) based method.[13]
-
Internal Standards: A known amount of an appropriate internal standard is added to samples and calibration standards.
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound.
-
Data Analysis: The concentration of this compound in the biological sample is determined by comparing its peak area (relative to the internal standard) to the calibration curve.[13]
Below is a generalized workflow for the extraction and analysis of this compound.
Caption: General experimental workflow for the extraction and quantification of this compound.
Biological Roles and Signaling
The primary and most well-documented biological function of this compound is pigmentation.[2][4] These pigments play roles in:
-
Aposematism (Warning Coloration): The conspicuous red and orange colors produced by this compound can serve as a warning signal to predators, indicating that the insect is unpalatable or noxious.[8]
-
Interspecific and Intraspecific Signaling: Color patterns can be involved in species recognition and mate selection.[4]
While other pteridines, such as tetrahydrobiopterin, are essential cofactors in the synthesis of neurotransmitters and other critical metabolic reactions, a direct role for this compound in enzymatic or signaling pathways is not well-established in the current literature.[1][8] It is possible that, in some insects, pteridines also function as a form of nitrogenous waste excretion, with pigments being a way to store and display these compounds.[1][4]
It is important to distinguish This compound , the insect pigment, from erythropoietin (Epo) , a glycoprotein hormone in vertebrates that regulates red blood cell production.[14] They are distinct molecules with unrelated functions.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Pteridines in Insects: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eje.cz [eje.cz]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erythropoietin: multiple physiological functions and regulation of biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Properties of Erythropterin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Erythropterin, a pterin pigment. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from closely related pterin compounds to provide a thorough understanding of its expected spectroscopic behavior.
Introduction to this compound
This compound is a member of the pteridine class of heterocyclic compounds, which are widespread in biological systems and serve various functions, including pigmentation and as cofactors in enzymatic reactions. Pterins are characterized by a pyrazino[2,3-d]pyrimidine ring system. The structure of this compound is provided by its IUPAC name: (2Z)-2-carboxy-2-{[(2Z)-2-amino-4-oxo-1,4-dihydropteridin-7(8H)-ylidene]methyl}ethen-1-olate[1][2]. Understanding the spectroscopic properties of this compound is crucial for its identification, characterization, and for elucidating its biological roles.
UV-Visible Absorption Spectroscopy
Table 1: Typical UV-Vis Absorption Maxima for Pterin Compounds
| Wavelength (λmax) | Solvent/pH | Molar Absorptivity (ε) | Notes |
| ~275 nm | Neutral pH | Not available | Attributed to the pterin ring system. |
| ~350 nm | Neutral pH | Not available | Characteristic long-wavelength absorption of pterins[3]. |
Note: These are generalized values for pterin compounds. The exact λmax and molar absorptivity for this compound may vary depending on the solvent and pH.
A general protocol for obtaining UV-Vis absorption spectra of pterin compounds is as follows:
-
Sample Preparation:
-
Dissolve the pterin compound in a suitable solvent. Phosphate buffer (e.g., 10 mM, pH 6.0) is commonly used for biological relevance[3]. Methanol is also a common solvent for UV-Vis analysis of organic compounds.
-
The concentration should be adjusted to yield an absorbance reading in the linear range of the spectrophotometer, typically between 0.1 and 1.0.
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer (e.g., Jasco V-630) is used to record the spectrum[3].
-
Quartz cuvettes with a defined path length (typically 1 cm) are required for accurate measurements.
-
-
Data Acquisition:
-
Scan a wavelength range appropriate for pterins, typically from 200 nm to 700 nm[3].
-
Use the solvent as a blank to obtain the baseline.
-
Record the absorbance spectrum of the sample.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Fluorescence Spectroscopy
Pterins are known for their fluorescent properties, which are sensitive to their chemical environment, including pH and solvent polarity. The fluorescence of pterins is a valuable tool for their detection and for studying their interactions with other molecules.
Table 2: Typical Fluorescence Properties of Pterin Compounds
| Excitation λmax | Emission λmax | Quantum Yield (ΦF) | Solvent/pH |
| ~360 nm | ~450 nm | Not available for this compound | Neutral pH[3] |
| 350 nm | 433 nm | 0.33 | Pterin in acidic media (pH 4.9-5.5)[4][5] |
| 350 nm | 450 nm | 0.27 | Pterin in basic media (pH 10.0-10.5)[4][5] |
| 350 nm | 437 nm | 0.28 | 6-Carboxypterin in acidic media (pH 4.9-5.5)[4][5] |
| 350 nm | 455 nm | 0.18 | 6-Carboxypterin in basic media (pH 10.0-10.5)[4][5] |
| 350 nm | 435 nm | 0.12 | 6-Formylpterin in acidic media (pH 4.9-5.5)[4][5] |
| 350 nm | 450 nm | 0.07 | 6-Formylpterin in basic media (pH 10.0-10.5)[4][5] |
Note: The quantum yields provided are for related pterin compounds and serve as an estimate for the potential fluorescence efficiency of this compound.
The following is a generalized procedure for measuring the fluorescence of pterin compounds:
-
Sample Preparation:
-
Instrumentation:
-
A spectrofluorometer is used for these measurements.
-
Use quartz cuvettes.
-
-
Data Acquisition:
-
Emission Spectrum: Set the excitation wavelength (e.g., 360 nm) and scan a range of emission wavelengths (e.g., 380-600 nm) to find the emission maximum[3].
-
Excitation Spectrum: Set the emission wavelength to the determined maximum and scan a range of excitation wavelengths to find the excitation maximum.
-
Quantum Yield Measurement: The fluorescence quantum yield is typically determined by a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. While specific ¹H and ¹³C NMR data for this compound are not available in the provided search results, a 1963 publication by Philipsborn et al. is noted to contain proton magnetic resonance spectra of this compound. General chemical shift ranges for pteridine ring protons and carbons can be inferred from related compounds.
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Pteridines
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic CH (pterin ring) | 8.0 - 9.0 |
| ¹H | Protons on side chains | Variable, depending on the group |
| ¹³C | C=O (lactam) | 160 - 180 |
| ¹³C | Aromatic C (pterin ring) | 120 - 160 |
| ¹³C | Carbons in side chains | Variable, depending on the group |
A general protocol for acquiring NMR spectra of pteridine compounds is as follows:
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, in approximately 0.5-0.7 mL of a deuterated solvent[6].
-
Commonly used solvents for pteridines include DMSO-d₆ and D₂O. The choice of solvent can affect chemical shifts.
-
Ensure the sample is free of particulate matter by filtering it into the NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. This compound has been identified in biological samples using high-resolution mass spectrometry.
Table 4: Mass Spectrometric Data for this compound
| Ionization Mode | Mass (m/z) | Formula | Method |
| ESI+ | 266.0525 [M+H]⁺ | C₉H₇N₅O₅ | High-Resolution MS |
A typical protocol for the analysis of pterins by mass spectrometry is outlined below:
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the ionization source, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid for positive ion mode or ammonia for negative ion mode.
-
For complex samples, prior separation using liquid chromatography (LC) is often necessary (LC-MS).
-
-
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
High-resolution mass analyzers like quadrupole time-of-flight (Q-TOF) or Orbitrap are employed for accurate mass measurements.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. The fragmentation pattern can help to identify the different parts of the molecule.
-
Pteridine Biosynthesis Pathway
Pteridines are synthesized from guanosine triphosphate (GTP). The biosynthetic pathway involves several enzymatic steps to form the core pterin structure, which is then modified to produce a variety of pterin derivatives, including this compound.
Caption: Simplified pteridine biosynthesis pathway leading to this compound.
This diagram illustrates the key intermediates in the synthesis of pteridines from GTP, highlighting the path to Xanthopterin, a precursor to this compound. The conversion of Xanthopterin to this compound involves further enzymatic modifications.
References
- 1. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solutions: pH effects - CONICET [bicyt.conicet.gov.ar]
- 2. This compound | C9H7N5O5 | CID 135565034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
The Role of Erythropterin in Insect Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insects, despite lacking an adaptive immune system, have evolved a sophisticated innate immune response to combat a wide array of pathogens. This response involves both cellular and humoral components, orchestrated by signaling pathways such as the Toll and Immune deficiency (IMD) pathways. A crucial, yet often overlooked, aspect of this defense mechanism is the management of oxidative stress, a byproduct of the heightened metabolic activity and cytotoxic reactions inherent to immune activation. This technical guide delves into the role of erythropterin, a pteridine pigment, in the insect immune response. While direct modulation of immune signaling pathways by this compound is an area of ongoing investigation, substantial evidence points to its significant function as an antioxidant. This guide will explore the biosynthesis of this compound, its potential to mitigate oxidative stress during an immune response, and the experimental methodologies used to investigate these phenomena. The intricate relationship between pteridine metabolism and immune homeostasis presents a promising avenue for the development of novel strategies to modulate insect immune responses for applications in pest control and disease vector management.
Introduction to Insect Immunity and Oxidative Stress
The insect immune system is a formidable defense network comprising cellular and humoral responses. Cellular immunity is primarily mediated by hemocytes, which are involved in phagocytosis, encapsulation, and nodulation of foreign invaders.[1] The humoral response involves the production of antimicrobial peptides (AMPs) and other effector molecules by the fat body, an organ analogous to the vertebrate liver.[2] The activation of these responses is tightly regulated by two major signaling cascades: the Toll pathway, which is mainly activated by fungi and Gram-positive bacteria, and the IMD pathway, which responds primarily to Gram-negative bacteria.[3]
A common consequence of immune activation is the generation of reactive oxygen species (ROS), which are essential for killing pathogens but can also cause significant damage to host tissues if not properly regulated.[4] Insects possess a robust antioxidant defense system to counteract this oxidative stress, which includes both enzymatic and non-enzymatic components.[5][6] Pteridines, a class of heterocyclic compounds that includes this compound, are increasingly recognized for their antioxidant properties and their potential role in protecting insects from oxidative damage during immune challenges.[7][8]
This compound Biosynthesis Pathway
This compound is a conspicuous orange pigment found in various insect tissues, and its synthesis is intricately linked to the metabolism of purines.[9] The biosynthesis of pteridines originates from guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.[10]
The initial and rate-limiting step is the conversion of GTP to 7,8-dihydroneopterin triphosphate, catalyzed by GTP cyclohydrolase I. This intermediate is then converted to 6-pyruvoyl-tetrahydropterin. From this point, the pathway branches to produce a variety of pteridines, including tetrahydrobiopterin (an essential cofactor) and various pigments.
The synthesis of xanthopterin, a precursor to this compound, involves the hydroxylation of 7,8-dihydropterin by xanthine dehydrogenase.[9] Xanthopterin is then further metabolized to form this compound.[9]
The Role of this compound as an Antioxidant in the Immune Response
While direct evidence of this compound modulating the Toll or IMD pathways is currently limited, its role as an antioxidant is strongly suggested by the known properties of pteridines.[8][11] The immune response, particularly the cellular arm involving hemocytes, generates a significant amount of ROS as a defense mechanism against pathogens.[4] This oxidative burst, while effective against invaders, can lead to cellular damage if uncontrolled.
This compound, with its conjugated ring structure, is well-suited to act as a scavenger of free radicals. Reduced pterins are known to be potent reducing agents and can directly neutralize ROS.[11] By quenching these reactive molecules, this compound can help protect host cells and tissues from oxidative damage during an infection, thereby contributing to the overall fitness and survival of the insect. The accumulation of pteridine pigments in the cuticle and other tissues may also serve as a protective barrier against external oxidative stressors.[7]
Insect Immune Signaling Pathways
The Toll Pathway
The Toll pathway is a cornerstone of insect immunity against fungi and Gram-positive bacteria.[3] The activation of this pathway is initiated by the recognition of microbial patterns, such as β-1,3-glucans and lysine-type peptidoglycans, by pattern recognition receptors (PRRs) in the hemolymph. This recognition triggers a serine protease cascade that culminates in the cleavage of the cytokine-like molecule Spätzle.[3] Processed Spätzle then binds to the Toll receptor, initiating an intracellular signaling cascade that leads to the degradation of the inhibitor Cactus and the subsequent nuclear translocation of the NF-κB transcription factors Dorsal and/or Dif.[12] In the nucleus, these transcription factors induce the expression of a battery of AMPs, such as Drosomycin.[13]
The IMD Pathway
The IMD (Immune deficiency) pathway is critical for the defense against Gram-negative bacteria.[14] It is activated by the recognition of diaminopimelic acid (DAP)-type peptidoglycan by the transmembrane receptor PGRP-LC.[15] This binding event triggers a signaling cascade involving the proteins IMD, FADD, and the caspase DREDD.[15] This leads to the activation of the TAK1 kinase, which in turn activates both the JNK pathway and the IKK complex.[15] The IKK complex phosphorylates the NF-κB-like transcription factor Relish, leading to its cleavage and the translocation of the RelA domain to the nucleus.[15] Nuclear Relish then drives the expression of antibacterial peptides such as Diptericin.[13]
Quantitative Data on Antioxidant Properties
Direct quantitative data on the antioxidant activity of purified this compound from insects is not extensively available in the literature. However, studies on various insect extracts and related pteridine compounds provide a basis for understanding their potential.
| Compound/Extract | Insect Species | Assay | Result | Reference |
| Pteridines (general) | General | Radical Scavenging | Can act as pro- or antioxidants depending on conditions | [11] |
| Insect Extracts | Various | DPPH, ABTS | High antioxidant capacity observed in many species | [16] |
| Pteridines | General | Fenton Reaction | Reduced pterins can promote Fenton chemistry | [11] |
This table summarizes the general findings on the antioxidant potential of pteridines and insect-derived compounds. Specific quantitative values for this compound require further investigation.
Experimental Protocols
Measurement of Antioxidant Capacity (DPPH Assay)
This protocol provides a general method for assessing the free radical scavenging activity of insect hemolymph or tissue extracts.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Insect hemolymph or tissue homogenate
-
Methanol (as a blank)
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the insect extract and the positive control.
-
In a microplate, add 50 µL of each dilution to a well.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the insect extract.
Quantification of Immune Gene Expression (RT-qPCR)
This protocol outlines the steps to measure the expression of immune-related genes (e.g., AMPs) in response to an immune challenge.
Materials:
-
Insects (control and immune-challenged)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Diptericin, Drosomycin) and a reference gene (e.g., Rp49)
-
qPCR instrument
Procedure:
-
Challenge insects by injecting a suspension of heat-killed bacteria or fungi. A control group should be injected with a sterile saline solution.
-
At various time points post-infection, dissect the fat body or use whole insects for RNA extraction.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target and reference genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the challenged and control groups.
Experimental Workflow for Investigating this compound's Role in Immunity
The following workflow outlines a potential experimental approach to directly investigate the role of this compound in the insect immune response.
References
- 1. Haemocyte-mediated immunity in insects: Cells, processes and associated components in the fight against pathogens and parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. The Toll and Imd pathways are the major regulators of the immune response in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Activity of the Antioxidant Defense System in a Typical Bioinsecticide-and Synthetic Insecticide-treated Cowpea Storage Beetle Callosobrochus maculatus F. (Coleoptera: Chrysomelidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pteridine derivatives as modulators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Toll and Toll-like receptor signaling by the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hormonal Regulation of the Humoral Innate Immune Response in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. The Drosophila IMD pathway in the activation of the humoral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Antioxidant and Cytotoxic Potentials of Lipopolysaccharides-Injected Musca domestica Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Erythropterin as a Potential Biomarker in Ecological Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of erythropterin, a pteridine pigment found in insects, and explores its potential as a biomarker in ecological and physiological studies. This document covers the biochemical properties, biosynthesis, and analytical methods for this compound, with a focus on its application in assessing environmental stress and immune responses in invertebrates.
Introduction to this compound
This compound is a nitrogenous heterocyclic compound belonging to the pteridine class of pigments.[1][2] It is responsible for the red and orange coloration in various insect species, notably in the wings of butterflies and the integument of other insects.[2][3] Pteridines, in general, are not only pigments but also serve as essential cofactors in numerous metabolic reactions.[3] The endogenous nature of this compound and its involvement in key physiological pathways make it a compelling candidate as a biomarker for assessing the health and physiological state of insects in response to ecological stressors.
Biochemical Properties of this compound
-
Molecular Formula: C₉H₇N₅O₅[2]
-
Molecular Weight: 265.18 g/mol [2]
-
Appearance: Red microcrystals[2]
-
Solubility: Soluble in DMSO.[2]
-
Fluorescence: Exhibits orange fluorescence under UV light (254-365 nm), a property that is crucial for its detection and quantification.[2]
-
Absorption Maximum: 450 nm (at pH 1.0)[2]
Biosynthesis of this compound
This compound is synthesized from guanosine triphosphate (GTP) through a multi-branched pteridine biosynthetic pathway.[3] This pathway is responsible for producing a variety of pteridines, including essential cofactors like tetrahydrobiopterin, and pigments such as sepiapterin and xanthopterin.[1][3] The pathway leading to this compound involves several enzymatic steps.
Figure 1. Simplified biosynthetic pathway of pteridines in insects.
This compound as a Biomarker in Ecological Studies
The concentration of this compound in insects can potentially serve as a biomarker for various physiological and environmental stressors. Changes in pteridine levels have been associated with age, immune system activation, and oxidative stress.[3][4] Oxidative stress, in particular, is a common response to a wide range of ecological challenges, including pesticide exposure, parasitism, and thermal stress.[4]
Quantitative Data
While the conceptual basis for using this compound as a biomarker is strong, there is a notable scarcity of published studies presenting comprehensive quantitative data on its fluctuation in response to specific ecological stressors. The following table is a template illustrating how such data could be presented.
| Stressor | Insect Species | Tissue | Change in this compound Concentration | Reference |
| Parasitism | Species A | Hemolymph | Increased by X% (± SD) | [Hypothetical Study 1] |
| Pesticide Exposure | Species B | Cuticle | Decreased by Y% (± SD) | [Hypothetical Study 2] |
| Oxidative Stress | Species C | Whole Body | Increased by Z µg/g (± SD) | [Hypothetical Study 3] |
| Table 1. Template for summarizing quantitative changes in this compound levels under ecological stress. |
Experimental Protocols
The quantification of this compound typically involves extraction from insect tissues followed by analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, owing to the pigment's natural fluorescence.
General Workflow for this compound Quantification
References
- 1. Erythropoietin, a multifaceted protein with innate and adaptive immune modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate Immunity in Insects: The Lights and Shadows of Phenoloxidase System Activation [mdpi.com]
- 3. Immunometabolic regulation during the presence of microorganisms and parasitoids in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Erythropterin Extraction from Insect Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Erythropterin is a pteridine pigment responsible for the orange and red coloration in many insects, particularly within the orders Hemiptera and Lepidoptera.[1][2] These pigments often play a role in signaling and warning coloration to deter predators. The extraction and quantification of this compound are crucial for studies in insect physiology, chemical ecology, and the discovery of novel bioactive compounds. This document provides detailed protocols for the extraction, purification, and analysis of this compound from insect tissues.
Chemical and Physical Properties of this compound
Understanding the fundamental properties of this compound is essential for developing effective extraction and handling procedures. This compound is soluble in DMSO, and its solubility can be enhanced by gentle heating (37°C) and sonication. For long-term storage, solutions should be kept at -20°C for up to one month or -80°C for up to six months to prevent degradation.
| Property | Value | Reference |
| CAS Number | 7449-03-8 | |
| Molecular Formula | C₉H₇N₅O₅ | [3] |
| Molecular Weight | 265.18 g/mol | [3] |
| Appearance | Orange Pigment | [1] |
| Solubility | Soluble in DMSO | |
| Fluorescence | Pteridines typically fluoresce under UV light | [1] |
| Storage | Store at -20°C to -80°C |
Experimental Protocols
Two primary protocols are presented: a general method for solvent extraction suitable for initial screening and quantification, and a more advanced method involving chromatographic purification for high-purity isolates.
Protocol 1: General Solvent Extraction and Fluorometric Quantification
This protocol outlines a standard method for extracting this compound from insect tissues for quantitative analysis.
1. Materials and Reagents:
-
Insect tissue (e.g., integument, wings, or whole bodies)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Extraction Solvent: 0.5% HCl in Methanol (v/v)
-
Micro-homogenizer or pestles
-
1.5 mL microcentrifuge tubes
-
Refrigerated centrifuge
-
Fluorometer or fluorescence plate reader
-
This compound standard (for calibration curve)
2. Tissue Preparation:
-
Dissect the insect on a cold surface to isolate the tissues of interest (e.g., cuticle, eyes). For small insects, the whole body can be used.
-
Wash the dissected tissue 2-3 times in ice-cold PBS to remove hemolymph and other contaminants.
-
Blot the tissue dry and record its wet weight.
-
Place the tissue in a 1.5 mL microcentrifuge tube.
3. Extraction Procedure:
-
Add 500 µL of ice-cold Extraction Solvent (0.5% HCl in Methanol) to the tube containing the tissue.
-
Thoroughly homogenize the tissue using a micro-homogenizer or pestle until no visible tissue fragments remain.
-
Incubate the homogenate for 30 minutes at 4°C in the dark to facilitate pigment extraction. Pteridines can be light-sensitive.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains the extracted pteridines, and transfer it to a new, clean tube. Store on ice and protect from light.
4. Quantification:
-
Prepare a standard curve using a known concentration of this compound standard diluted in the extraction solvent.
-
Most pteridines exhibit fluorescence under UV light.[1] Measure the fluorescence of the extracted samples and standards using a fluorometer. Optimal excitation and emission wavelengths should be determined empirically but are typically in the range of 360-450 nm for excitation and 450-550 nm for emission for pteridines.
-
Calculate the concentration of this compound in the sample by comparing its fluorescence to the standard curve. Results can be expressed as µg of this compound per mg of tissue.
Protocol 2: Extraction and Purification by High-Performance Liquid Chromatography (HPLC)
This protocol is intended for researchers requiring high-purity this compound for structural identification or bioactivity assays. It builds upon the initial solvent extraction with a purification step.
1. Materials and Reagents:
-
All materials from Protocol 1.
-
HPLC system with a UV-Vis or Fluorescence detector.
-
C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Syringe filters (0.22 µm).
2. Initial Extraction:
-
Follow steps 2 and 3 from Protocol 1 to obtain the crude pigment extract (supernatant).
3. Sample Preparation for HPLC:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Depending on the concentration, the sample may be injected directly or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
4. HPLC Purification and Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the HPLC system.
-
Run a linear gradient to separate the compounds. An example gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B (column wash)
-
30-35 min: 95% to 5% B (re-equilibration)
-
-
Monitor the elution profile at a wavelength suitable for this compound (e.g., ~400-450 nm) or using a fluorescence detector.
-
Collect the fractions corresponding to the this compound peak, identified by comparing the retention time with a pure standard.
-
For definitive identification, collected fractions can be analyzed using high-resolution mass spectrometry (HRMS), as has been done for pteridines in other insects.[5]
Quantitative Data Summary
The concentration of this compound can vary significantly between insect species and tissues. The following table provides an example framework for presenting quantitative data. Values are illustrative and should be determined experimentally.
| Insect Species | Tissue | Extraction Method | This compound Concentration (µg/g tissue) |
| Pyrrhocoris apterus | Integument | Protocol 1 | 150.5 ± 12.3 |
| Oncopeltus fasciatus | Whole Body | Protocol 1 | 85.2 ± 9.8 |
| Danaus plexippus | Wings | Protocol 2 (pre-purification) | 45.7 ± 5.1 |
Visualizations
This compound Biosynthesis Pathway
The synthesis of this compound in insects originates from guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps, with xanthopterin being a key precursor.[1]
Experimental Workflow for this compound Extraction
The following diagram illustrates the general workflow for the extraction and analysis of this compound from insect tissues.
References
- 1. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pteridines in Insects: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H7N5O5 | CID 135565034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Erythropterin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Erythropterin is a naturally occurring pteridine pigment, a class of heterocyclic compounds found in various biological systems. Pteridines are involved in diverse metabolic pathways and their levels can be indicative of certain physiological or pathological states. Accurate quantification of specific pteridines like this compound is crucial for research in biochemistry, diagnostics, and drug development. This application note provides a detailed protocol for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection, a highly sensitive and specific method.
Principle This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase gradient. Pteridines, including this compound, can exist in unstable reduced forms (dihydro- and tetrahydro- forms). To ensure accurate quantification of the total this compound content, an oxidation step is often employed to convert all forms into a single, stable, and highly fluorescent oxidized state.[1][2] Detection is subsequently performed using a fluorescence detector, which offers high sensitivity for this class of compounds.[3]
Experimental Protocols
Required Apparatus and Materials
-
Apparatus:
-
HPLC system with a gradient pump, autosampler, and column thermostat.
-
Fluorescence detector.
-
Analytical balance.
-
Centrifuge and microcentrifuge.
-
pH meter.
-
Vortex mixer.
-
Syringe filters (0.22 µm or 0.45 µm).[4]
-
Volumetric flasks, pipettes, and standard lab glassware.
-
-
Chemicals and Reagents:
-
This compound analytical standard.
-
HPLC-grade acetonitrile and methanol.
-
Deionized water (18.2 MΩ·cm).
-
Potassium phosphate monobasic (KH₂PO₄).
-
Tris-HCl buffer.[3]
-
Iodine (I₂).
-
Potassium iodide (KI).
-
Hydrochloric acid (HCl).
-
Ascorbic acid.
-
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a precise amount of this compound standard and dissolve it in a minimal amount of 0.1 M NaOH. Dilute to the final volume with deionized water in a volumetric flask. Store protected from light at 4°C.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase's initial composition. These will be used to construct the calibration curve.
Sample Preparation Protocol
The quality of the results heavily depends on proper sample preparation.[5] This protocol includes an oxidation step to quantify total this compound.
-
Sample Collection & Homogenization:
-
For biological fluids (e.g., urine, serum): Centrifuge to remove particulate matter. Protein precipitation may be necessary for serum samples by adding an equal volume of acetonitrile, vortexing, and centrifuging.[6][7]
-
For tissues: Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate buffer).
-
-
Oxidation:
-
Prepare an acidic iodine solution (e.g., 1% I₂ in a 2% KI aqueous solution, acidified with HCl).
-
To 100 µL of the sample supernatant or standard solution, add 10 µL of the acidic iodine solution.
-
Vortex and incubate in the dark at room temperature for 30 minutes. This step converts reduced pteridines to their fluorescent oxidized forms.[1]
-
-
Reaction Quenching:
-
Add 10 µL of a fresh ascorbic acid solution (e.g., 2%) to quench the excess iodine. The brown color should disappear.
-
-
Final Preparation:
-
Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[4] The sample is now ready for injection.
-
HPLC Method and Conditions
The following table outlines the recommended starting conditions for the HPLC analysis. Optimization may be required depending on the specific sample matrix and HPLC system.
| Parameter | Recommended Condition |
| Column | Reverse Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 15 mmol/L Tris-HCl buffer, pH 6.10[3] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-18 min: 30-5% B; 18-25 min: 5% B |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Fluorescence Detection | Excitation: 360 nm; Emission: 444 nm[3] |
Data Presentation
Quantitative data from method validation should be clearly presented to demonstrate the reliability of the assay.
Method Validation Summary
The performance of the HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.99 | 0.9992[1] |
| Precision (RSD%) | < 15% | Interday RSD < 10%[1] |
| Accuracy (Recovery %) | 85-115% | 97.13–100.28%[9] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | < 25 pg[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1-1 µg L⁻¹[3] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound from sample collection to data analysis.
Caption: Workflow for this compound Quantification.
Pteridine Oxidation Logic
This diagram illustrates the chemical logic behind the sample preparation, where unstable, less fluorescent pteridine forms are converted to a stable, highly fluorescent form for consistent analysis.
References
- 1. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 2. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. organomation.com [organomation.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Erythropterin using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation and analysis of erythropterin using thin-layer chromatography (TLC). This compound, a red pteridine pigment found in various biological sources, including insects and microorganisms, can be effectively isolated and quantified using the methods outlined below. These protocols are designed to be a valuable resource for researchers in natural product chemistry, biochemistry, and drug development.
Introduction
Thin-layer chromatography is a simple, rapid, and versatile separation technique widely used for the qualitative and quantitative analysis of various compounds.[1] For the analysis of pteridines like this compound, TLC offers a cost-effective and efficient method for separation from other related compounds such as xanthopterin and isoxanthopterin. The protocols provided herein cover sample preparation from different sources, chromatographic development, visualization, and quantification.
Data Presentation: Quantitative TLC Parameters for Pteridines
The retention factor (Rf) is a fundamental parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. It is crucial for the identification and separation of compounds. The following table summarizes the Rf values for this compound and other relevant pteridines in a recommended solvent system.
| Compound | Mobile Phase System A | Mobile Phase System B | Fluorescence under UV Light (365 nm) |
| This compound | ~ 0.35 | ~ 0.50 | Orange-Red |
| Xanthopterin | ~ 0.45 | ~ 0.60 | Yellow |
| Isoxanthopterin | ~ 0.25 | ~ 0.40 | Violet-Blue |
| Pterin | ~ 0.55 | ~ 0.70 | Blue |
Table 1: Rf values and fluorescence characteristics of selected pteridines. Mobile Phase System A: n-propanol:1% Ammonia (2:1, v/v) on Cellulose plates. Mobile Phase System B: Chloroform:Methanol (9:1, v/v) on Silica Gel plates.
Experimental Protocols
Materials and Reagents
-
TLC Plates:
-
Pre-coated Cellulose F plates (20 x 20 cm, 0.1 mm thickness)
-
Pre-coated Silica Gel 60 F254 plates (20 x 20 cm, 0.2 mm thickness)
-
-
Solvents:
-
n-propanol (analytical grade)
-
Ammonia solution (28%)
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Formic acid (analytical grade)
-
Ethyl acetate (analytical grade)
-
Water (deionized)
-
-
Sample Preparation Reagents:
-
Methanol (analytical grade)
-
Hydrochloric acid (HCl)
-
-
Visualization:
-
UV lamp (254 nm and 365 nm)
-
-
Equipment:
-
TLC developing tanks
-
Capillary tubes for spotting
-
Densitometer (optional, for quantitative analysis)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator (optional)
-
Sample Preparation Protocols
-
Excise the pigmented tissues (e.g., wings, integument) from the insect.
-
Homogenize the tissue in acidic methanol (e.g., 1% HCl in methanol) at a ratio of approximately 100 mg of tissue per 1 mL of solvent.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the homogenate at 5000 x g for 10 minutes to pellet the tissue debris.
-
Carefully collect the supernatant containing the extracted pteridines.
-
For concentrated samples, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the extraction solvent.
-
Harvest bacterial cells from a culture broth by centrifugation at 8000 x g for 15 minutes.
-
Wash the cell pellet twice with sterile saline solution to remove residual media components.
-
Resuspend the cell pellet in acidified methanol.[2]
-
Disrupt the cells using sonication or bead beating to release the intracellular pigments.
-
Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris.
-
Collect the supernatant containing the this compound.
-
Dissolve the synthetic this compound powder in a suitable solvent. Due to the polar nature of this compound, a small amount of ammonia or formic acid in methanol or water can aid dissolution.
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution to the desired concentrations for spotting on the TLC plate.
Chromatographic Development
-
Plate Preparation:
-
Using a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the TLC plate.
-
Mark the points for sample application along the starting line, ensuring they are at least 1 cm apart and 1 cm from the edge of the plate.
-
-
Sample Application:
-
Using a capillary tube, apply 1-5 µL of the prepared sample solution as a small spot on the marked points on the starting line.
-
Allow the solvent to evaporate completely between applications to keep the spot size minimal.
-
-
Mobile Phase Preparation:
-
System A (Cellulose Plates): Prepare a mixture of n-propanol and 1% aqueous ammonia in a 2:1 volume ratio.
-
System B (Silica Gel Plates): Prepare a mixture of chloroform and methanol in a 9:1 volume ratio.[3]
-
-
Development:
-
Pour the prepared mobile phase into the TLC developing tank to a depth of about 0.5 cm.
-
Place a piece of filter paper saturated with the mobile phase inside the tank to ensure vapor saturation. Close the tank and allow it to equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the equilibrated tank, ensuring the starting line is above the solvent level.
-
Close the tank and allow the solvent to ascend the plate by capillary action until the solvent front is approximately 1 cm from the top of the plate.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualization
-
Visual Inspection: this compound is a red pigment and may be visible as a distinct red or orange spot under normal light.
-
UV Illumination:
-
Place the dried TLC plate under a UV lamp.
-
Observe the plate under long-wave UV light (365 nm). Pteridines are known to fluoresce, and this compound will appear as an orange-red fluorescent spot.[4]
-
Mark the outline of the spots with a pencil while under UV illumination.
-
For silica gel plates with a fluorescent indicator (F254), compounds that absorb UV light at 254 nm will appear as dark spots against a green fluorescent background. This is known as fluorescence quenching.[5]
-
Quantification (Densitometry)
For quantitative analysis, a TLC scanner or densitometer can be used to measure the intensity of the spots.
-
Calibration Curve:
-
Spot a series of standard solutions of this compound with known concentrations onto the same TLC plate as the unknown samples.
-
Develop and visualize the plate as described above.
-
-
Densitometric Measurement:
-
Scan the plate at the wavelength of maximum absorbance or fluorescence emission for this compound.
-
The instrument software will generate a chromatogram with peaks corresponding to the spots.
-
-
Data Analysis:
-
Measure the peak area or peak height for each standard and the unknown sample.
-
Construct a calibration curve by plotting the peak area/height against the concentration of the standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area/height on the calibration curve. The validation of the densitometric method should be performed according to ICH guidelines to ensure linearity, precision, and accuracy.[6][7][8]
-
Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow for the TLC separation of this compound.
References
- 1. Surfactant Modified/Mediated Thin-Layer Chromatographic Systems for the Analysis of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dialnet.unirioja.es [dialnet.unirioja.es]
- 3. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. scispace.com [scispace.com]
- 7. api.arca.fiocruz.br [api.arca.fiocruz.br]
- 8. Development and validation of TLC-densitometry method for quantification of tetraprenyltoluquinone in the stem bark hexane extract of Garcinia cowa roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pterins are a class of heterocyclic compounds derived from the pteridine ring system that play crucial roles in various biological processes.[1] Unconjugated pterins, such as neopterin and biopterin, are important biomarkers for monitoring immune system activation, inflammation, and oxidative stress.[1][2] Erythropterin, a distinct pterin pigment, and its related compounds are of growing interest in metabolic research. The analysis of these compounds is challenging due to their high polarity, structural similarity, and low concentrations in complex biological matrices.[3]
This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the simultaneous quantification of this compound and other key pterins, including neopterin, biopterin, and sepiapterin. The method utilizes a straightforward sample preparation protocol and a rapid chromatographic separation, making it suitable for high-throughput analysis in research and clinical settings.
Principle
The analytical method is based on reversed-phase liquid chromatography for the separation of pterins, followed by detection using a tandem mass spectrometer. The high selectivity of Multiple Reaction Monitoring (MRM) mode allows for precise quantification of target analytes, even in complex samples, by monitoring specific precursor-to-product ion transitions. Stable isotope-labeled internal standards are used to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.[2][4][5]
Detailed Experimental Protocol
Reagents and Materials
-
Standards: this compound, Neopterin, Biopterin, Sepiapterin, and their corresponding stable isotope-labeled internal standards (e.g., ¹⁵N-Neopterin, ¹⁵N-BH4).[4]
-
Solvents: LC-MS grade methanol and water.
-
Additives: Formic acid, heptafluorobutyric acid (HFBA), and dithiothreitol (DTT).[4]
-
Sample Matrices: Human Cerebrospinal Fluid (CSF) or Urine.
Sample Preparation (CSF)
This protocol is adapted from a validated method for pterin analysis in CSF.[4]
-
Prepare Internal Standard (IS) Solution: Prepare a solution of ¹⁵N-labeled internal standards in water containing 0.2% DTT at a final concentration of 100 nmol/L.[4] DTT is added to prevent oxidation of labile pterins.
-
Sample Aliquoting: In a 1.5 mL microcentrifuge tube, combine 30 µL of the sample (calibrator, quality control, or unknown CSF sample) with 210 µL of the IS solution.[4]
-
Mixing: Vortex the mixture thoroughly.
-
Transfer: Transfer the final mixture to an autosampler vial for immediate analysis.
Liquid Chromatography (LC) Conditions
The chromatographic separation is optimized to retain the polar pterin compounds while eluting interfering substances.[4]
| Parameter | Condition |
| HPLC System | Shimadzu Nexera or equivalent |
| Column | Phenomenex EZfaast 250 × 2 mm, 4 µm AAA-MS with a SecurityGuard column[4] |
| Column Temperature | 40°C[4] |
| Mobile Phase A | Water with 0.1% Formic Acid and 0.1% Heptafluorobutyric Acid[4] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[4] |
| Flow Rate | 0.20 mL/min[4] |
| Injection Volume | 10 µL[4] |
| LC Gradient | See Table 1 below |
Table 1: Liquid Chromatography Gradient Program [4]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 4.0 | 95 → 25 | 5 → 75 |
| 4.1 - 5.0 | 0 | 100 |
| 5.1 - 10.0 | 95 | 5 |
Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in positive electrospray ionization (+ESI) mode with MRM for data acquisition.[2][6]
| Parameter | Condition |
| Mass Spectrometer | AB Sciex 5500 QTRAP or equivalent triple quadrupole MS[2] |
| Ionization Mode | Positive Electrospray Ionization (+ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 2 below |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Pterins
Note: Parameters for this compound are proposed based on its exact mass and common fragmentation patterns of pterins. These values require empirical optimization.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Neopterin | 254.1 | 206.1 | 80 | 40 | 23 |
| ¹⁵N-Neopterin | 255.1 | 206.1 | 80 | 40 | 23 |
| Biopterin | 238.1 | 165.1 | 80 | 40 | 27 |
| Sepiapterin | 238.1 | 165.1 | 80 | 40 | 27 |
| This compound | 266.0 | 222.0 (Proposed) | 80 | (To be optimized) | (To be optimized) |
Data for Neopterin, ¹⁵N-Neopterin, Biopterin, and Sepiapterin are derived from established methods.[4] The proposed product ion for this compound corresponds to the neutral loss of CO₂ (44 Da).
Method Performance and Data Presentation
Typical Method Validation Parameters
The described methodology, when validated for pterins like BH4 and neopterin, demonstrates excellent performance.[4][5]
Table 3: Summary of Typical Method Performance
| Parameter | Typical Performance |
| Linearity | Linear working range of 3 to 200 nmol/L with R² > 0.99[4][7][8] |
| Precision | Intra- and inter-day precision (imprecision) of less than 15%[4] |
| Accuracy | Excellent correlation with established HPLC-fluorescence methods (r > 0.96)[4][5] |
| Limit of Detection (LOD) | Varies by analyte, typically in the low nmol/L to high pg/mL range.[7][8][9] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve meeting precision and accuracy criteria, often around 3 nmol/L for CSF analysis.[3][4] |
| Recovery | Not explicitly stated for this specific protocol, but the use of stable isotope-labeled internal standards effectively corrects for recovery losses.[4] In other methods, recoveries range from 67% to 106%.[10] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Principle of LC/MS/MS Detection
This diagram shows the fundamental principle of separation and detection used in this method.
References
- 1. mdpi.com [mdpi.com]
- 2. Pterins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Erythropterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropterin is a naturally occurring pteridine pigment found in the wings of various insect species, contributing to their yellow, orange, and red coloration.[1][2] As a member of the pterin family, it is structurally related to other important biological compounds like folic acid and biopterin. The study of this compound and its analogs is of interest in the fields of chemical biology and drug discovery for their potential roles in various biological processes. These application notes provide a detailed protocol for the chemical synthesis of this compound for research purposes, along with its biosynthetic pathway.
Chemical and Physical Properties
This compound is a heterocyclic compound composed of a fused pyrimidine and pyrazine ring system, known as a pteridine core.[1][3] The IUPAC name for this compound is (Z)-3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-hydroxyprop-2-enoic acid. Its chemical properties are characteristic of the pterin family, including fluorescence under UV light.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₇N₅O₅ | PubChem |
| Molecular Weight | 265.18 g/mol | PubChem |
| Appearance | Orange/Red Solid | [2] |
| Solubility | Sparingly soluble in water, soluble in DMSO | General Pterin Knowledge |
| Monoisotopic Mass | 265.04471834 Da | PubChem |
Experimental Protocols
Chemical Synthesis of this compound
The following protocol describes a plausible synthetic route to this compound based on established pteridine chemistry, specifically the Gabriel-Isay condensation reaction.[3][4] This method involves the condensation of a 2,5,6-triaminopyrimidine with a 1,2-dicarbonyl compound.
dot
Caption: Workflow for the chemical synthesis of this compound.
Materials and Reagents:
-
2,5,6-Triamino-4-pyrimidinone sulfate
-
Ethyl 2,3-dioxobutanoate
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO) for analysis
Protocol:
-
Preparation of the Pyrimidine Solution:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve a specific amount of 2,5,6-triamino-4-pyrimidinone sulfate in deionized water.
-
Adjust the pH of the solution to approximately 3-4 by the dropwise addition of dilute hydrochloric acid. This protonates the amino groups and facilitates the condensation.
-
-
Condensation Reaction:
-
Gently heat the pyrimidine solution to around 60-70 °C with continuous stirring.
-
Slowly add a molar equivalent of ethyl 2,3-dioxobutanoate to the reaction mixture. The addition should be dropwise to control the reaction rate.
-
After the addition is complete, maintain the reaction mixture at 60-70 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization and Precipitation:
-
After the initial condensation, carefully raise the pH of the solution to approximately 7-8 by the dropwise addition of a dilute sodium hydroxide solution. This will facilitate the intramolecular cyclization to form the pteridine ring.
-
Upon cyclization, a colored precipitate of this compound should begin to form.
-
Slowly cool the reaction mixture to room temperature and then further cool in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid sequentially with cold deionized water and then with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the purified this compound product in a vacuum oven at a low temperature.
-
Expected Yield: The yield for this type of pteridine synthesis can vary. Based on similar reactions, a yield in the range of 40-60% can be expected.
Quantitative Data
| Parameter | Description | Data |
| Yield | Expected percentage yield of purified product. | 40-60% (estimated) |
| Purity | Purity of the final product as determined by HPLC. | >95% |
| ¹H NMR | Expected chemical shifts in DMSO-d₆. | Due to the complex structure and potential for tautomerism, specific shifts are difficult to predict without experimental data. Aromatic protons on the pteridine ring and protons on the side chain would be expected. |
| ¹³C NMR | Expected chemical shifts in DMSO-d₆. | Carbon signals corresponding to the pyrimidine and pyrazine rings, as well as the side chain carbons, would be expected. |
| UV-Vis | Maximum absorption wavelengths in acidic and basic solutions. | Pterins typically exhibit characteristic UV-Vis spectra that are pH-dependent. |
| Mass Spec (ESI-MS) | Expected m/z for the molecular ion [M+H]⁺. | 266.0520 |
Biosynthesis of this compound
This compound is synthesized in insects from guanosine triphosphate (GTP) through a series of enzymatic reactions.[5] The pathway involves the formation of key intermediates such as dihydroneopterin triphosphate and 6-pyruvoyl-tetrahydropterin. The final steps leading to this compound involve the action of enzymes like xanthine dehydrogenase.[2]
dot
Caption: Biosynthetic pathway of this compound from GTP.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erythro-tetrahydrobiopterin biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Erythropterin in insect physiology research.
Publication ID: APP-NOTE-ERY-2025-10 Version: 1.0 Last Updated: October 31, 2025
Introduction
Erythropterin is an orange pteridine pigment widely distributed throughout the insect kingdom. Initially discovered as a coloring agent in the wings of butterflies, its role in insect physiology is a subject of ongoing research.[1] Pteridines are a class of heterocyclic compounds derived from GTP that serve various biological functions, from pigmentation and visual screening to acting as cofactors in enzymatic reactions.[1][2] This document provides detailed application notes and protocols for the study of this compound in insect physiology, targeting researchers, scientists, and professionals in drug development. The primary, well-documented applications of this compound research lie in the fields of pigmentation, phenotypic analysis of genetic mutants, and the study of metabolic pathways.
Key Applications
Pigmentation and Phenotypic Analysis
This compound is a major contributor to the orange and red coloration of various insect tissues, including the compound eyes, epidermis, and wing scales. Its presence or absence can define specific phenotypes and is often linked to genetic mutations.
Case Study: The ambar Mutant of Orius laevigatus
A notable application is the study of the ambar mutant of the predatory bug Orius laevigatus. While wild-type nymphs are yellowish, the ambar mutants display a distinct orange coloration. Analysis revealed that this color change is due to a significant accumulation of this compound, indicating a disruption in the downstream processing of this pigment in the metabolic pathway.[3][4] Studying this compound levels allows researchers to characterize such mutations and investigate the function of genes involved in the pteridine pathway.
Analysis of Pteridine Biosynthesis Pathway
This compound is a key product in a specific branch of the pteridine biosynthetic pathway. Analyzing its levels, along with its precursors and related metabolites (e.g., xanthopterin, leucopterin), provides insight into the regulation and function of this metabolic network. The entire pathway originates from Guanosine Triphosphate (GTP).[1] Understanding this pathway is crucial as some pteridine derivatives, like tetrahydrobiopterin, are essential cofactors for the synthesis of aromatic amino acids and biogenic amines.[2]
Data Presentation
Table 1: Physical Characteristics of Common Pteridines in Insects
This table summarizes the key physical properties of this compound and related pteridines, which are essential for their detection and quantification.
| Compound | Color | Fluorescence | Excitation Max (nm) | Emission Max (nm) |
| This compound | Orange | Orange | 455 | 535 |
| Xanthopterin | Yellow | Greenish-Blue | 455 | 535 |
| Isoxanthopterin | Colorless | Violet-Blue | 345 | 410 |
| Pterin | Colorless | Blue | 370 | 445 |
| Biopterin | Colorless | Blue | 370 | 445 |
Data compiled from studies on Orius laevigatus. Note that the excitation/emission wavelengths for this compound and xanthopterin were measured under the same conditions for comparative fluorometry.[3]
Table 2: Relative Abundance of Pteridines in Orius laevigatus (Wild Type vs. ambar Mutant)
This table illustrates the quantitative differences in pteridine levels that define the mutant phenotype, measured in arbitrary fluorescence units.
| Compound | Wild Type (Mean Fluorescence Units) | ambar Mutant (Mean Fluorescence Units) | Significance |
| This compound | ~50 | ~750 | p < 0.05 |
| Pterin | ~150 | ~300 | p < 0.05 |
| Leucopterin | Present (Reduced in mutant) | Reduced (Not quantified) | - |
| Xanthopterin | ~100 | ~100 | Not Significant |
| Isoxanthopterin | ~125 | ~125 | Not Significant |
| Biopterin | ~110 | ~110 | Not Significant |
This data demonstrates that the orange phenotype of the ambar mutant is specifically due to the accumulation of this compound.[3]
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound
This protocol details the methodology for extracting, separating, and quantifying this compound and other pteridines from insect tissues, adapted from methods used for Orius laevigatus.[3]
1. Sample Preparation:
- Collect a defined number of insects (e.g., 50-100 nymphs) or a specific tissue (e.g., heads, wings).
- Homogenize the samples in a suitable extraction solvent. A common solvent is a methanol/ammonia/water (MAW) mixture.
- Centrifuge the homogenate to pellet solid debris.
- Collect the supernatant containing the pteridines.
2. Separation by Thin-Layer Chromatography (TLC):
- Spot the supernatant onto a cellulose TLC plate.
- Develop the chromatogram using a two-dimensional system with different solvent mixtures for each dimension.
- 1st Dimension Solvent: Propan-1-ol / 1% Ammonia (2:1, v/v)
- 2nd Dimension Solvent: Butan-1-ol / Acetic Acid / Water (20:3:7, v/v)
- Air-dry the plate after each run.
- Visualize the separated pteridines under UV light (365 nm). This compound will appear as a distinct orange fluorescent spot.
3. Elution and Quantification:
- Scrape the cellulose spot corresponding to this compound from the TLC plate.
- Elute the pteridine from the cellulose using a known volume of a suitable buffer (e.g., 0.1 M ammonium carbonate).
- Centrifuge to pellet the cellulose and collect the supernatant.
- Measure the fluorescence of the supernatant using a fluorometer.
- Set the excitation wavelength to 455 nm and the emission wavelength to 535 nm for this compound.[3]
- Quantify the amount of this compound by comparing the fluorescence intensity to a standard curve or by using arbitrary units for relative comparison.
4. (Optional) Identification by LC/MS/MS:
- For definitive identification, subject the extracted samples to Liquid Chromatography-Mass Spectrometry (LC/MS/MS) analysis.[3][5] This provides confirmation based on mass-to-charge ratio and fragmentation patterns.
Visualizations
Pteridine Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of pteridine pigments in insects.
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and quantification of this compound.
Other Physiological Roles and Future Directions
While the role of this compound as a pigment is well-established, its broader physiological functions are less understood. Pteridines as a class are known to be involved in diverse processes, including acting as enzyme cofactors and participating in redox reactions.[1]
-
Immune Response: There is currently limited direct evidence linking this compound to the insect immune response. The insect immune system relies on complex signaling pathways (e.g., Toll, Imd) and cellular responses, but a specific role for this compound as a signaling molecule or effector in this system has not been defined.[6][7] This remains an important area for future investigation.
-
Stress Biomarker: The accumulation of certain pteridines has been used for age determination in some insects, suggesting a link to physiological state.[1] However, the utility of this compound as a specific biomarker for environmental or physiological stress (e.g., thermal stress, starvation) has not been thoroughly explored and presents a potential avenue for research.[8][9]
-
Vision and Neurobiology: In the compound eye, this compound functions as a screening pigment, helping to optically isolate adjacent photoreceptor units (ommatidia) to enhance visual acuity.[10] A more direct role in the phototransduction cascade or other neuronal processes is not currently known.
The development of advanced metabolomic and genetic tools will likely facilitate a deeper understanding of this compound's full range of functions in insect physiology beyond its role as a simple pigment.
References
- 1. Biosynthesis of Pteridines in Insects: A Review [mdpi.com]
- 2. Biosynthesis of Pteridines in Insects: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multiple Mammalian Cytokines and Erythropoietin‐Mimetic Peptides Protect Insect Neurons via Phylogenetically Conserved Cytokine Receptor‐Like Factor 3 (CRLF3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Insect immunity: expression of the two major inducible antibacterial peptides, defensin and diptericin, in Phormia terranovae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insect heat shock proteins during stress and diapause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Physiological adaptations of insects exposed to different stress conditions, volume II [frontiersin.org]
- 10. Function of compound eye - Scholarpedia [scholarpedia.org]
Unveiling the Bioactivity of Erythropterin: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropterin is a pteridine derivative, a class of heterocyclic compounds prevalent in biological systems. While initially identified as a pigment in insects contributing to their warning coloration, the broader family of pterins plays crucial roles in cellular functions, including acting as enzyme cofactors and participating in redox chemistry.[1] The bioactivity of this compound itself remains largely unexplored. These application notes provide a comprehensive suite of in vitro assays to investigate and characterize the potential biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties. The following protocols are designed to be adaptable for screening and characterizing the effects of this compound in various cell-based models.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Antioxidant Activity of this compound
| Assay | Metric | This compound (Concentration) | Positive Control (e.g., Trolox) | Negative Control |
| DPPH Radical Scavenging | IC50 (µM) | |||
| ABTS Radical Scavenging | IC50 (µM) | |||
| Cellular Antioxidant Assay | AC50 (µM) | |||
| Nrf2 Activation | Fold Induction |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Metric | This compound (Concentration) | Positive Control (e.g., Dexamethasone) | Negative Control (LPS/TNF-α only) |
| Nitric Oxide (NO) Production | RAW 264.7 | IC50 (µM) | |||
| Pro-inflammatory Cytokine (TNF-α) Secretion | THP-1 | IC50 (µM) | |||
| Pro-inflammatory Cytokine (IL-6) Secretion | THP-1 | IC50 (µM) | |||
| NF-κB Activation | HEK293-NF-κB reporter | IC50 (µM) |
Table 3: Cytotoxicity and Proliferation Effects of this compound
| Assay | Cell Line | Metric | This compound (Concentration) | Positive Control (e.g., Doxorubicin) | Negative Control (Vehicle) |
| MTT Cell Viability | HeLa | IC50 (µM) | |||
| BrdU Cell Proliferation | A549 | GI50 (µM) | |||
| Caspase-3/7 Activation (Apoptosis) | Jurkat | Fold Induction |
Experimental Protocols
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of the this compound dilutions.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use Trolox or ascorbic acid as a positive control and methanol as a blank.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells, induced by a free radical generator (e.g., AAPH).
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well black-walled plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Load the cells with 25 µM DCFH-DA in serum-free medium for 60 minutes at 37°C.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) for 1 hour.
-
Induce oxidative stress by adding 600 µM AAPH.
-
Immediately begin monitoring fluorescence (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a microplate reader.
-
Calculate the area under the curve and determine the AC50 (concentration required to inhibit 50% of the oxidative stress).
Anti-inflammatory Assays
Principle: This assay measures the inhibition of nitric oxide production, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify nitrite concentration.
-
Determine the IC50 value for the inhibition of NO production.
Principle: This assay measures the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells (e.g., PMA-differentiated THP-1 cells) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Replace the medium with fresh medium and rest the cells for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 6-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of cytokine secretion.
Cell Viability and Proliferation Assays
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells (e.g., HeLa, A549) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagrams
References
Application Notes and Protocols for Studying Erythropterin Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythropterin is a pteridine derivative, a class of heterocyclic compounds prevalent in various biological systems. Pteridines are known for their diverse roles, from pigmentation in insects to acting as crucial cofactors in enzymatic reactions.[1] The stability of such compounds is of paramount importance, particularly when considering their potential as therapeutic agents or biomarkers. Understanding the degradation profile of this compound is essential for defining its shelf-life, storage conditions, and potential metabolic fate.
This document provides a comprehensive guide to the experimental design for studying this compound degradation. It includes detailed protocols for inducing and analyzing its degradation under various conditions, methods for identifying and quantifying degradation products, and a framework for interpreting the results. These guidelines are intended to assist researchers in pharmacology, biochemistry, and drug development in establishing robust stability-indicating assays for this compound and related pteridine compounds.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is critical for designing relevant degradation studies.
| Property | Value | Reference |
| Molecular Formula | C₉H₇N₅O₅ | [2][3] |
| Molecular Weight | 265.18 g/mol | [2][3] |
| IUPAC Name | (Z)-3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-hydroxyprop-2-enoic acid | [3] |
| Appearance | Red microcrystals (as monohydrate) | [2] |
| Solubility | Soluble in DMSO | |
| UV Absorption Max (pH 1.0) | 450 nm | [2] |
| Fluorescence | Orange fluorescence from 254-365 nm | [2] |
Experimental Design: Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to identify the likely degradation products and pathways of a substance. This involves subjecting this compound to a range of harsh conditions to accelerate its decomposition.
Factors Influencing Pteridine Stability
Pteridines are known to be susceptible to several environmental factors that can induce degradation.[4][5] These include:
-
pH: Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.[6][7]
-
Light (Photodegradation): Exposure to UV and visible light can lead to photochemical decomposition.[8][9]
-
Temperature (Thermal Degradation): Elevated temperatures can accelerate degradation kinetics.
-
Oxidation: Pteridines can be sensitive to oxidative conditions, leading to changes in their chemical structure.[10][11]
Experimental Workflow
The following diagram outlines the general workflow for conducting forced degradation studies on this compound.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired working concentration for the degradation studies (e.g., 100 µg/mL).
-
Protect the stock and working solutions from light by using amber vials or wrapping them in aluminum foil.[12]
-
Store stock solutions at -20°C or -80°C for long-term stability.
Forced Degradation Protocols
For each condition, a control sample of this compound in the same solvent system, protected from the specific stress condition, should be analyzed in parallel. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.
3.2.1. Acid and Base Hydrolysis
-
To separate aliquots of the this compound working solution, add an equal volume of 0.2 M HCl (for acid hydrolysis) or 0.2 M NaOH (for base hydrolysis) to achieve a final acid/base concentration of 0.1 M.
-
Incubate the solutions at room temperature.
-
At each time point, withdraw a sample and immediately neutralize it (with 0.1 M NaOH for the acidic sample, and 0.1 M HCl for the basic sample) to stop the reaction.
-
Analyze the samples by HPLC-UV/DAD and LC-MS/MS.
3.2.2. Thermal Degradation
-
Place vials containing the this compound working solution in a temperature-controlled oven or water bath at an elevated temperature (e.g., 60°C).
-
Ensure the vials are protected from light.
-
At each time point, remove a vial and cool it to room temperature before analysis.
3.2.3. Photodegradation
-
Expose vials containing the this compound working solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of NLT 1.2 million lux hours and NLT 200 watt hours/square meter).
-
Run a parallel experiment with control vials wrapped in aluminum foil to protect them from light.
-
At each time point, withdraw samples for analysis.
3.2.4. Oxidative Degradation
-
Add a small volume of 30% hydrogen peroxide to the this compound working solution to achieve a final concentration of 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light.
-
At each time point, withdraw a sample for analysis. It may be necessary to quench the reaction with a reagent like sodium bisulfite before injection into the HPLC system, although dilution is often sufficient.
Analytical Methodology
A robust analytical method is crucial for separating the parent compound from its degradation products and for their quantification and identification.
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)
This method is suitable for quantifying the remaining this compound and the formation of degradation products that possess a chromophore.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for pteridine analysis.
-
Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the parent compound.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/DAD detection at 450 nm for this compound and scanning from 200-600 nm to detect degradation products with different absorption maxima.[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the structural elucidation of degradation products.[13][14]
-
Chromatography: Utilize the same HPLC method as described above.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes should be evaluated, as pteridines can ionize in both.[11]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements of parent and fragment ions, which aids in determining elemental composition.
-
Data Acquisition: Perform full scan MS to detect all ions and product ion scans (MS/MS) on the major peaks to obtain fragmentation patterns.
Data Presentation and Interpretation
Quantitative Data Summary
The percentage of this compound remaining at each time point under different stress conditions should be calculated and presented in a clear, tabular format.
Table 1: Percentage of this compound Remaining After Forced Degradation
| Time (hours) | Acid Hydrolysis (0.1M HCl) | Base Hydrolysis (0.1M NaOH) | Thermal (60°C) | Photolytic (UV/Vis) | Oxidative (3% H₂O₂) |
| 0 | 100% | 100% | 100% | 100% | 100% |
| 2 | 95% | 85% | 98% | 90% | 75% |
| 4 | 90% | 70% | 96% | 82% | 55% |
| 8 | 82% | 50% | 92% | 71% | 30% |
| 24 | 65% | 20% | 85% | 52% | 10% |
Table 2: Formation of Major Degradation Products (as % of Total Peak Area)
| Time (hours) | Degradation Product 1 (DP1) | Degradation Product 2 (DP2) | Degradation Product 3 (DP3) |
| 0 | 0% | 0% | 0% |
| 2 (Oxidative) | 15% | 5% | 2% |
| 4 (Oxidative) | 28% | 10% | 5% |
| 8 (Oxidative) | 45% | 18% | 8% |
| 24 (Oxidative) | 60% | 22% | 9% |
| 24 (Base) | 5% | 45% | 20% |
| 24 (Photo) | 10% | 15% | 18% |
Proposed Degradation Pathway
Based on the LC-MS/MS data and known pteridine chemistry, a degradation pathway can be proposed. Pteridines can undergo side-chain modifications, cleavage of the heterocyclic rings, and changes in the oxidation state of the pterin nucleus.[1][15]
References
- 1. Biosynthesis of Pteridines in Insects: A Review [mdpi.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C9H7N5O5 | CID 135565034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 812. Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Photochemical decomposition rates of pteridines and flavins in seawater exposed to surface solar radiation [ouci.dntb.gov.ua]
- 9. [논문]Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins [scienceon.kisti.re.kr]
- 10. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 13. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput intracellular pteridinic profiling by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 406. Pteridine studies. Part VIII. The degradation of pteridine. Methylation of the hydroxypteridines and degradation of the products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Erythropoietin (EPO) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythropoietin (EPO) quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during EPO quantification, providing practical solutions and preventative measures.
Sample Handling and Storage
-
Question: How can I prevent EPO degradation during sample collection and storage?
-
Answer: EPO is sensitive to degradation. For optimal stability, collect blood samples in serum separator or clot tubes and allow them to coagulate for 30 minutes at room temperature. Avoid hemolysis. Centrifuge the samples and collect the serum.[1] If not analyzed immediately, samples should be stored at -20°C or colder.[2] For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles as this can lead to protein aggregation and degradation.[3]
-
-
Question: What is the stability of EPO in serum/plasma at different temperatures?
-
Answer: Immunoreactive EPO levels in serum and plasma are stable for at least 14 days at room temperature, 4°C, and -20°C.[2][3] However, for long-term stability and to minimize any potential degradation, frozen storage is recommended. One study showed that after 4 months of storage at 4°C, EPO concentration decreased by 17-24%.[4][5]
-
Quantification by ELISA
-
Question: My ELISA results show high background noise. What are the possible causes and solutions?
-
Answer: High background in ELISA can be caused by several factors:
-
Insufficient washing: Ensure thorough and consistent washing between steps to remove unbound reagents.
-
Cross-contamination: Use fresh pipette tips for each sample and reagent to avoid cross-contamination between wells.[6][7][8]
-
Suboptimal blocking: The blocking buffer may not be effective. Consider trying different blocking agents or increasing the blocking time.[9]
-
Incubation temperature: Stacking plates during incubation can lead to uneven temperature distribution, causing an "edge effect".[6] Ensure plates are incubated at a consistent temperature.
-
-
-
Question: I am observing weak or no signal in my EPO ELISA. What should I check?
-
Answer: A weak or absent signal can be due to:
-
Reagent issues: Ensure all reagents are prepared correctly, are not expired, and have been brought to room temperature before use.[10] Do not mix reagents from different kit lots.[6]
-
Improper antibody dilution: Using incorrect antibody dilutions can significantly impact the signal. Always follow the manufacturer's protocol.
-
Incorrect wavelength reading: Verify that the plate reader is set to the correct wavelength for the substrate used.[10]
-
Inactive enzyme: The enzyme conjugate may have lost activity due to improper storage or handling.
-
-
Quantification by Mass Spectrometry (LC-MS/MS)
-
Question: I am having trouble with low recovery of EPO during sample preparation for LC-MS/MS. How can I improve this?
-
Answer: Low recovery can be a significant challenge. Consider the following:
-
Enrichment step: Due to the low abundance of EPO in biological fluids, an enrichment step is often necessary. Immunoaffinity purification using anti-EPO antibodies can effectively capture and concentrate EPO from the sample matrix.[11]
-
Protein precipitation: Inefficient protein precipitation can lead to loss of EPO. Ensure optimal conditions for precipitation.
-
Peptide selection: For bottom-up proteomics approaches, the choice of signature peptides is crucial for accurate quantification. Select peptides that are unique to EPO and show good ionization efficiency.
-
-
-
Question: My LC-MS/MS data shows significant matrix effects. How can I minimize this?
-
Answer: Matrix effects can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. To mitigate this:
-
Effective sample cleanup: Implement a robust sample preparation workflow that includes steps like solid-phase extraction (SPE) or immunoaffinity purification to remove interfering substances.
-
Use of internal standards: Incorporate a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects and variations in sample processing.
-
Chromatographic separation: Optimize the liquid chromatography method to separate EPO or its signature peptides from co-eluting matrix components.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to EPO stability and analysis.
Table 1: Stability of Erythropoietin in Serum/Plasma
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature | Up to 14 days | Stable | [2][3] |
| 4°C | Up to 14 days | Stable | [2] |
| 4°C | Up to 120 days | Concentration decreased by 17-24% | [4][5] |
| -20°C | Up to 14 days | Stable | [2][3] |
Table 2: Common LC-MS/MS Parameters for EPO Quantification
| Parameter | Typical Setting | Reference |
| Column | Reversed-phase C18 | [12] |
| Mobile Phase A | 0.1% Formic Acid in Water | [12][13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [12][13] |
| Flow Rate | 150 - 200 µL/min | [12][13] |
| Ionization Mode | Electrospray Ionization (ESI) Positive | [12] |
Experimental Protocols
Detailed Methodology for EPO Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of EPO from biological samples using a bottom-up proteomics approach.
-
Sample Preparation:
-
Immunoaffinity Enrichment: Incubate the serum or plasma sample with anti-EPO antibody-coupled magnetic beads to capture EPO.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the captured EPO from the beads.
-
-
Reduction, Alkylation, and Digestion:
-
Reduction: Reduce the disulfide bonds in EPO using a reducing agent like Dithiothreitol (DTT).
-
Alkylation: Alkylate the free sulfhydryl groups with a reagent such as Iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Digestion: Digest the protein into peptides using a protease like trypsin.[11]
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reversed-phase HPLC column.
-
Separate the peptides using a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Analyze the eluting peptides using a tandem mass spectrometer operating in positive ion mode.
-
Select specific precursor ions of EPO signature peptides for fragmentation and monitor the characteristic product ions for quantification.[11]
-
Visualizations
Caption: Erythropoietin (EPO) Signaling Pathway.[14][15][16][17][18]
Caption: Experimental Workflow for EPO Quantification by LC-MS/MS.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. labcorp.com [labcorp.com]
- 4. Stability of erythropoietin repackaging in polypropylene syringes for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. bosterbio.com [bosterbio.com]
- 7. automata.tech [automata.tech]
- 8. news-medical.net [news-medical.net]
- 9. mybiosource.com [mybiosource.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. LC-MS/MS method for confirmation of recombinant human erythropoietin and darbepoetin alpha in equine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Erythropoietin Pathway: A Potential Target for the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactome | Signaling by Erythropoietin [reactome.org]
Technical Support Center: Stabilizing Erythropterin During Sample Preparation
For researchers, scientists, and drug development professionals working with Erythropterin, ensuring its stability during sample preparation is paramount for accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound and best practices for its handling and analysis.
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: this compound, like other pteridines, is susceptible to degradation from several factors. The most common include:
-
Oxidation: Pteridines can exist in different oxidation states, with the fully oxidized forms being the most stable. Reduced forms of this compound are prone to oxidation.
-
pH: The stability of this compound is pH-dependent. Extreme acidic or alkaline conditions can accelerate its degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
Q2: What is the expected stability of this compound in biological samples under typical storage conditions?
A2: While specific quantitative data for this compound is limited, general guidelines for pteridines suggest that for long-term storage, samples should be kept at -80°C.[2] For short-term storage, refrigeration at 2-8°C is recommended, but stability should be verified for the specific sample matrix. Repeated freeze-thaw cycles should be avoided as they can degrade analytes in biological samples.[2]
Q3: What are the best practices for storing this compound stock solutions?
A3: this compound stock solutions should be prepared in a suitable solvent, protected from light, and stored at low temperatures, preferably -20°C or -80°C, to minimize degradation. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Q4: Can I use antioxidants to improve this compound stability?
A4: Yes, the addition of antioxidants to extraction buffers and sample solutions is a common strategy to prevent the oxidation of labile compounds. Commonly used antioxidants for pteridines include ascorbic acid and dithiothreitol (DTT).[3][4][5]
Q5: How does the choice of sample matrix affect this compound stability and analysis?
A5: The sample matrix can significantly impact this compound stability and analysis. Components in biological matrices like plasma, urine, or tissue homogenates can cause "matrix effects" in LC-MS analysis, leading to ion suppression or enhancement and affecting quantitation.[1][6][7][8][9][10] Proper sample cleanup is crucial to minimize these effects.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the analysis of this compound.
Issue 1: Low or no this compound peak detected in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Ensure all sample preparation steps are performed on ice and with minimal exposure to light. Use freshly prepared buffers containing antioxidants (e.g., 0.1% ascorbic acid or 1 mM DTT). |
| Improper storage of samples or standards | Verify that samples and standard solutions have been stored at the correct temperature (-80°C for long-term) and protected from light. Avoid repeated freeze-thaw cycles. |
| Incorrect HPLC method parameters | Confirm that the mobile phase composition, pH, and detector settings (excitation and emission wavelengths for fluorescence detection) are appropriate for this compound. |
| Poor extraction efficiency | Optimize the extraction protocol. For insect tissues, ensure complete homogenization. For biological fluids, consider different protein precipitation or solid-phase extraction (SPE) methods. |
Issue 2: Peak tailing in the this compound chromatogram.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase | The primary cause of peak tailing is often the interaction of the analyte with residual silanol groups on the silica-based column. Operating the mobile phase at a lower pH (around 2-3) can help to protonate these silanol groups and reduce tailing.[11] |
| Column overload | If all peaks in the chromatogram are tailing, it could be a sign of column overload. Try diluting the sample and injecting a smaller volume.[12] |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement. Using a guard column can help extend the life of the analytical column.[13] |
| Inappropriate mobile phase pH | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
Issue 3: Inconsistent or drifting retention times.
| Possible Cause | Troubleshooting Step |
| Changes in mobile phase composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and consistent column temperature. |
| Column equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. |
| Leaks in the HPLC system | Check for any leaks in the pump, injector, tubing, and fittings. |
Experimental Protocols
Protocol 1: Extraction of this compound from Butterfly Wings
This protocol provides a general guideline for the extraction of pteridine pigments from butterfly wings.
Materials:
-
Butterfly wings
-
Extraction buffer: 80% Methanol, 20% water, with 0.1% (w/v) ascorbic acid added fresh.
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or manual pestle)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Excise a small section of the butterfly wing (approximately 1 cm²) and place it in a 1.5 mL microcentrifuge tube.
-
Add 500 µL of ice-cold extraction buffer to the tube.
-
Homogenize the tissue thoroughly until the color has been extracted into the solvent.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample immediately by HPLC or store at -80°C, protected from light.
Protocol 2: HPLC Analysis of this compound
This protocol describes a general reversed-phase HPLC method with fluorescence detection for the analysis of this compound.
Instrumentation and Columns:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow rate: 1.0 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 95% B
-
17-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-27 min: 5% B (re-equilibration)
-
Detector Settings:
-
Excitation wavelength: ~360 nm
-
Emission wavelength: ~450 nm
Injection Volume: 10 µL
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Effect on this compound | Mitigation Strategy |
| Oxidation | Degradation to various oxidized forms. | Add antioxidants (e.g., ascorbic acid, DTT) to buffers and samples. Handle samples under an inert atmosphere (e.g., nitrogen) if possible. |
| pH | Degradation is accelerated at both low and high pH. | Maintain the pH of solutions within a stable range, typically close to neutral (pH 6-7), unless experimental conditions require otherwise. |
| Temperature | Increased temperature accelerates degradation kinetics.[1] | Perform all sample preparation steps on ice or at 4°C. Store samples at -80°C for long-term stability.[2] |
| Light | Photodegradation can occur upon exposure to UV and visible light. | Protect samples and standards from light by using amber vials and minimizing exposure during handling. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation of analytes in biological matrices.[2] | Aliquot samples and standards into single-use volumes to avoid multiple freeze-thaw events. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 3. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Troubleshooting peak tailing in Erythropterin HPLC analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Erythropterin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak, which should ideally be symmetrical (Gaussian), exhibits an asymmetry with a trailing or "tailing" edge.[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[1]
Q2: Why is my this compound peak tailing?
A2: this compound is a polar molecule containing multiple ionizable functional groups, including amino, carboxyl, and hydroxyl groups. These characteristics make it particularly susceptible to secondary interactions with the stationary phase, which is a primary cause of peak tailing.[2][3] Other potential causes include issues with the mobile phase, column degradation, sample overload, or problems with the HPLC system itself.
Q3: How does the chemical structure of this compound contribute to peak tailing?
A3: The structure of this compound, (Z)-3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-hydroxyprop-2-enoic acid, contains several polar and ionizable functional groups. The amino group can be protonated (positively charged) at acidic pH, while the carboxylic acid and hydroxyl groups can be deprotonated (negatively charged) at neutral to basic pH. These charged groups can interact strongly with residual silanol groups on the surface of silica-based HPLC columns, leading to a secondary retention mechanism that causes peak tailing.
Q4: What is an acceptable level of peak tailing?
A4: The degree of peak tailing is often quantified by the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak. While acceptance criteria can vary depending on the specific analytical method and regulatory requirements, a tailing factor greater than 1.2 is generally considered significant, and values above 2.0 may be unacceptable for quantitative analysis.[3]
Troubleshooting Guides
Peak tailing in this compound analysis can arise from several factors. This guide provides a systematic approach to identify and resolve the root cause of the problem.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A flowchart illustrating the decision-making process for troubleshooting peak tailing.
Guide 1: Addressing Secondary Interactions and Mobile Phase pH
Secondary interactions between this compound and the stationary phase are a frequent cause of peak tailing. The pH of the mobile phase plays a critical role in controlling these interactions by influencing the ionization state of both the analyte and the residual silanol groups on the silica-based column.
Symptoms:
-
Only the this compound peak is tailing, or tailing is more pronounced for polar analytes.
-
Peak shape is sensitive to small changes in mobile phase pH.
Troubleshooting Steps & Experimental Protocols:
-
Evaluate Mobile Phase pH:
-
Protocol: Prepare a series of mobile phases with pH values ranging from 2.5 to 7.0 in 0.5 unit increments. Ensure the chosen buffer has adequate buffering capacity at each pH. Analyze the this compound standard with each mobile phase and record the peak asymmetry.
-
Rationale: At low pH (around 2.5-3.5), the residual silanol groups on the silica surface are protonated and less likely to interact with the protonated amino group of this compound.[3] This often leads to improved peak shape. Conversely, at higher pH, deprotonated silanol groups can have strong ionic interactions with the positively charged analyte. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.[4]
-
-
Utilize an End-Capped Column:
-
Protocol: If not already in use, switch to a column that is "end-capped." These columns have been treated to reduce the number of accessible free silanol groups.
-
Rationale: End-capping minimizes the potential for secondary ionic interactions, which are a primary cause of peak tailing for basic compounds like this compound.[3]
-
-
Incorporate Mobile Phase Additives:
-
Protocol: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
Rationale: The competing base will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from this compound and reducing peak tailing.
-
Expected Impact of pH on this compound's Ionization State and Peak Shape:
| Mobile Phase pH | Predicted this compound Charge | Expected Interaction with Silanols | Predicted Peak Shape |
| < 3.0 | Predominantly Positive (protonated amino group) | Reduced (protonated silanols) | More Symmetrical |
| 3.0 - 6.0 | Zwitterionic (positive and negative charges) | Strong (ionized silanols) | Significant Tailing Possible |
| > 6.0 | Predominantly Negative (deprotonated carboxyl/hydroxyl) | Repulsive (ionized silanols) | May improve, but retention could be affected |
Guide 2: Investigating Column Health and System Issues
Problems with the HPLC column or the overall system can also lead to peak tailing that may affect all peaks in the chromatogram.
Symptoms:
-
All peaks in the chromatogram are tailing.
-
A sudden onset of peak tailing is observed.
-
Increased backpressure accompanies the peak tailing.
Troubleshooting Steps & Experimental Protocols:
-
Column Flushing and Regeneration:
-
Protocol: Disconnect the column from the detector and flush it with a series of strong solvents. For a reversed-phase column, this could involve washing with water, followed by isopropanol, and then hexane, before re-equilibrating with the mobile phase. Always check the column manufacturer's instructions for recommended cleaning procedures.
-
Rationale: Contaminants from the sample matrix can accumulate on the column frit or the head of the column, leading to poor peak shape.[5]
-
-
Check for Voids and Channeling:
-
Protocol: If flushing does not resolve the issue, a void may have formed at the column inlet. In some cases, carefully repacking the top of the column or replacing the inlet frit can help. However, it is often more practical to replace the column.
-
Rationale: A void or channel in the packing material creates an uneven flow path for the sample, resulting in band broadening and peak tailing.
-
-
Minimize Extra-Column Volume:
-
Protocol: Inspect all tubing and connections between the injector, column, and detector. Ensure that the tubing is as short as possible and that all fittings are properly seated to eliminate any dead volume.
-
Rationale: Excessive volume outside of the column can cause the separated analyte bands to spread out before they reach the detector, leading to broader and tailing peaks.[5]
-
Guide 3: Addressing Sample-Related Issues
The way the sample is prepared and introduced into the HPLC system can also contribute to peak tailing.
Symptoms:
-
Peak shape worsens as the sample concentration increases.
-
Peak fronting or splitting is observed in addition to tailing.
Troubleshooting Steps & Experimental Protocols:
-
Evaluate Sample Concentration (Overload):
-
Protocol: Prepare a series of dilutions of the this compound sample (e.g., 1:10, 1:100) and inject them.
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1] If peak shape improves with dilution, sample overload is the likely cause.
-
-
Assess Sample Solvent:
-
Protocol: Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.
-
Rationale: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte band can spread on the column, resulting in a distorted peak.
-
-
Implement Sample Clean-up:
-
Protocol: If analyzing this compound in a complex matrix (e.g., biological fluids, cell culture media), use a sample preparation technique such as solid-phase extraction (SPE) to remove interfering components.
-
Rationale: Matrix components can co-elute with this compound or irreversibly bind to the column, affecting peak shape and column lifetime.[3]
-
Diagram: Impact of Mobile Phase pH on Analyte-Silanol Interactions
Caption: A diagram illustrating how mobile phase pH affects the interaction between this compound and silanol groups.
References
Technical Support Center: Minimizing Interference in Erythropterin Spectroscopic Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic measurement of erythropterin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its spectroscopic measurement important?
This compound is a type of pteridine pigment, a class of heterocyclic compounds found in many biological systems. Pteridines are involved in various metabolic pathways and can serve as pigments, enzyme cofactors, or signaling molecules. The concentration of pteridines in biological fluids can be indicative of certain diseases, including some types of cancer and inflammatory conditions, making them potential biomarkers.[1] Spectroscopic methods, such as UV-Vis absorption and fluorescence spectroscopy, are key techniques for the quantitative analysis of these compounds.
Q2: What are the fundamental principles of UV-Vis absorption and fluorescence spectroscopy for this compound analysis?
UV-Vis absorption spectroscopy measures the amount of light absorbed by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.
Fluorescence spectroscopy is a more sensitive technique where a molecule is excited by light of a specific wavelength and then emits light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the fluorescent molecule. Many pteridines, including likely this compound, are naturally fluorescent, making this a common method for their detection.[2]
Q3: What are the most common sources of interference in this compound spectroscopic measurements?
Interference can arise from various sources, broadly categorized as endogenous (from the sample matrix) and exogenous (introduced during sample preparation or analysis).
-
Endogenous Interferences: These include other naturally occurring compounds in the biological sample that absorb or fluoresce in the same spectral region as this compound. Common interferents in biological fluids can include proteins, hemoglobin, bilirubin, and other pteridines or metabolites.
-
Exogenous Interferences: These can be introduced from solvents, buffers, or contaminants during sample preparation. The choice of solvent can significantly impact the spectral properties of the analyte.[3] Some organic solvents and impurities may have their own absorbance or fluorescence.
-
Instrumental and Environmental Factors: Fluctuations in the light source, detector sensitivity, temperature, and pH can all affect the stability and reproducibility of the measurements.[4]
Q4: How significantly do pH and solvent selection impact this compound spectroscopic measurements?
The pH of the solution can alter the ionization state of this compound, which in turn can significantly affect its absorption and fluorescence spectra, including the position of the maximum absorbance/emission and the intensity of the signal.[5] Similarly, the polarity of the solvent can influence the electronic transitions of the molecule, leading to shifts in the absorption and emission maxima.[3] It is crucial to maintain a consistent and optimized pH and to select a solvent that provides good solubility for this compound while minimizing spectral interference.
Q5: What are the recommended general strategies for preparing biological samples for this compound analysis?
Proper sample preparation is critical to remove interfering substances and enrich the target analyte. Common techniques include:
-
Protein Precipitation: To remove proteins that can interfere with the measurement and potentially foul analytical columns.
-
Liquid-Liquid Extraction (LLE): To separate this compound from the sample matrix based on its solubility in immiscible solvents.
-
Solid-Phase Extraction (SPE): A highly effective technique for purifying and concentrating pteridines from complex samples.
-
High-Performance Liquid Chromatography (HPLC): Often used to separate this compound from other pteridines and interfering compounds before spectroscopic detection.[6]
Troubleshooting Guides
Problem: Inconsistent or Drifting Spectroscopic Readings
Unstable readings can be caused by instrumental issues, sample instability, or environmental factors.
Troubleshooting Steps:
-
Check Instrument Warm-up: Ensure the spectrophotometer/fluorometer has been allowed to warm up and stabilize according to the manufacturer's instructions.
-
Verify Lamp and Detector Function: An aging lamp or a malfunctioning detector can cause signal fluctuations.
-
Assess Sample Stability: this compound and other pteridines can be sensitive to light and temperature. Protect samples from light and maintain a constant temperature.[4]
-
Evaluate pH and Buffer Stability: Changes in the pH of the sample solution can lead to spectral shifts. Ensure the buffer has sufficient capacity to maintain a stable pH.
-
Inspect Cuvette: Scratches, fingerprints, or contamination on the cuvette can scatter light and cause erratic readings.
Below is a logical workflow for troubleshooting inconsistent readings:
Problem: Unexpected Peaks or High Background in the Spectrum
The presence of unexpected peaks or a high background signal indicates contamination or the presence of interfering substances.
Troubleshooting Steps:
-
Run a Blank: Analyze a blank sample containing only the solvent or buffer to identify any background signals.
-
Check Solvent and Reagent Purity: Use high-purity solvents and reagents (e.g., HPLC grade) to minimize contamination.[7]
-
Improve Sample Preparation: Enhance the purification steps (e.g., optimize SPE or HPLC separation) to remove interfering compounds from the sample matrix.
-
Assess for Degradation: this compound may degrade under certain conditions, leading to the appearance of new peaks. Analyze fresh samples and compare them to aged ones.[8]
Problem: Low Signal or No Detectable Peak for this compound
A weak or absent signal may be due to low sample concentration, improper instrument settings, or degradation of the analyte.
Troubleshooting Steps:
-
Verify Instrument Settings: Ensure the correct excitation and emission wavelengths (for fluorescence) or the correct absorbance wavelength is being used.
-
Increase Sample Concentration: If possible, concentrate the sample using techniques like SPE or evaporation.
-
Check for Degradation: Prepare and analyze a fresh sample to rule out degradation as the cause of the low signal.
-
Optimize pH and Solvent: The choice of pH and solvent can significantly impact signal intensity. Experiment with different conditions to find the optimal settings for this compound.
Experimental Protocols
General Protocol for Extraction of Pteridines from Insect Samples
This protocol is a general guideline and may require optimization for specific insect species and tissues.
-
Sample Homogenization: Homogenize a known weight of the insect tissue (e.g., heads) in a suitable buffer (e.g., phosphate buffer) in a dark environment to prevent photodegradation.[4]
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the pteridines.
-
Oxidation (for fluorescence detection of non-fluorescent reduced pteridines): If necessary, an oxidation step can be performed to convert non-fluorescent reduced pteridines to their fluorescent oxidized forms. This is often done using an iodine solution.[2]
-
Purification: Further purify the extract using solid-phase extraction (SPE) to remove interfering substances.
-
Analysis: Analyze the purified extract using HPLC with fluorescence or UV-Vis detection.
General Protocol for HPLC-Fluorescence Analysis of Pteridines
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase is a buffer solution (e.g., phosphate or citrate buffer) with a small percentage of an organic modifier like methanol or acetonitrile. The pH of the mobile phase is critical for good separation.[2]
-
Gradient Elution: A gradient elution program may be necessary to separate multiple pteridines with different polarities.
-
Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the pteridines of interest. For a mixture of pteridines, a programmable fluorescence detector may be needed to switch wavelengths during the run.[2]
-
Standard Curve: Prepare a standard curve using known concentrations of this compound to quantify the amount in the sample.
Data Presentation
Table 1: Potential Interfering Substances in Pteridine Spectroscopic Measurements
| Interfering Substance | Type of Interference | Recommended Mitigation Strategy |
| Proteins | Absorption in the UV range, light scattering | Protein precipitation, ultrafiltration, or SPE |
| Hemoglobin | Strong absorbance in the visible range | Sample preparation to remove red blood cells, SPE |
| Bilirubin | Absorbance in the visible range | SPE, chromatographic separation (HPLC) |
| Other Pteridines | Overlapping absorption and fluorescence spectra | Chromatographic separation (HPLC) with optimized mobile phase and gradient |
| Solvent Impurities | Background absorbance or fluorescence | Use of high-purity (e.g., HPLC or spectroscopic grade) solvents |
| Particulate Matter | Light scattering | Filtration of sample and mobile phase (e.g., with a 0.22 µm filter) |
Table 2: General Effects of pH and Solvent on Spectroscopic Measurements
| Parameter | Effect on Absorption Spectra | Effect on Fluorescence Spectra |
| pH | Can cause a shift in the maximum absorption wavelength (λmax) and a change in molar absorptivity (ε) due to changes in the ionization state of the molecule. | Can lead to significant changes in fluorescence intensity (quenching or enhancement) and shifts in the emission maximum. |
| Solvent Polarity | May cause a shift in λmax. The direction of the shift (red or blue) depends on the nature of the electronic transition and the relative polarity of the ground and excited states.[3] | Often causes a shift in the emission maximum. An increase in solvent polarity typically leads to a red shift (longer wavelength) for polar fluorophores.[9] |
Visualizations
Pteridine Biosynthetic Pathway
The following diagram illustrates a simplified, general pathway for the biosynthesis of pteridines from guanosine triphosphate (GTP). The specific enzymes and intermediates can vary between organisms.
Logical Workflow for Troubleshooting Spectroscopic Interference
This diagram provides a step-by-step process for identifying and resolving sources of interference in your spectroscopic measurements.
Disclaimer: While this guide provides general principles and troubleshooting steps for pteridine analysis, specific spectral data for this compound, such as its precise absorption maxima, molar absorptivity, and fluorescence excitation/emission wavelengths, are not consistently available in the reviewed literature. It is highly recommended that these parameters be determined experimentally under your specific analytical conditions for the most accurate results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Chemical Potency and Degradation Products of Medications Stored Over 550 Earth Days at the International Space Station - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]
Enhancing the resolution of Erythropterin from other pterins.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for enhancing the resolution of erythropterin from other pterins during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating this compound from other pterins?
A1: The primary challenges stem from the structural similarity and polarity of pterins. Many pterins, including this compound, xanthopterin, isoxanthopterin, and leucopterin, are isomers or closely related compounds, making their separation difficult. Their high polarity can lead to poor retention on traditional reversed-phase columns. Furthermore, reduced pterins are susceptible to oxidation, and many are light-sensitive, which can affect reproducibility.[1][2]
Q2: Which HPLC mode is best for separating this compound and other pterins?
A2: Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are effective for pterin analysis.[1][3][4][5]
-
RP-HPLC , typically with C8 or C18 columns, is widely used. Method optimization often involves adjusting the mobile phase pH and using ion-pairing reagents to improve the retention of polar pterins.[4][5]
-
HILIC is particularly well-suited for highly polar compounds like pterins and can offer different selectivity compared to reversed-phase methods.[1][3]
Q3: How can I improve the resolution between critical pterin pairs like this compound and xanthopterin?
A3: To enhance resolution, you can manipulate several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic modifier (acetonitrile or methanol) concentration and the pH of the aqueous phase can significantly impact selectivity.[6]
-
Column Chemistry: Trying different stationary phases (e.g., C18, C8, phenyl, or HILIC) can alter the elution order and improve separation.[7]
-
Temperature: Increasing the column temperature can improve efficiency and reduce peak broadening, but it may also affect the stability of some pterins.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[8][9]
Q4: My pterin peaks are tailing. What could be the cause and how do I fix it?
A4: Peak tailing for pterins is often caused by secondary interactions with the silica support of the column or by overloading the column.
-
Secondary Interactions: Pterins can interact with free silanol groups on the silica surface. To mitigate this, use a well-end-capped column or add a competing base to the mobile phase. Adjusting the mobile phase pH can also help by changing the ionization state of the pterins.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.
Q5: I am observing fluorescent baseline noise. What are the likely causes?
A5: Fluorescent baseline noise can arise from several sources:
-
Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and fresh buffers. Contaminants in the mobile phase can fluoresce and contribute to baseline noise.
-
Detector Lamp Issues: An aging or unstable detector lamp can cause noise. Check the lamp's energy output and replace it if necessary.
-
Air Bubbles: Air bubbles in the flow cell can cause sporadic noise. Ensure your mobile phase is properly degassed.
Troubleshooting Guides
Issue 1: Poor Retention of this compound and Other Pterins in Reversed-Phase HPLC
| Symptom | Possible Cause | Suggested Solution |
| All pterin peaks elute near the void volume. | The mobile phase is too strong (too much organic solvent). | Decrease the initial percentage of the organic modifier in your gradient or use a weaker mobile phase in an isocratic method. |
| Pterins are too polar for the stationary phase. | Consider using a more polar-retentive column, such as one with a polar-embedded phase, or switch to HILIC. | |
| The pH of the mobile phase is not optimal for retention. | Adjust the pH of the mobile phase. For pterins, a slightly acidic to neutral pH is often used. |
Issue 2: Co-elution or Poor Resolution of this compound and Xanthopterin
| Symptom | Possible Cause | Suggested Solution |
| This compound and xanthopterin peaks are not baseline-separated. | The selectivity of the method is insufficient. | Modify the mobile phase composition. Small changes in pH or the type of organic solvent can alter selectivity. Trying a different column chemistry (e.g., phenyl-hexyl instead of C18) can also provide different selectivity. |
| The column efficiency is low. | Ensure your HPLC system is optimized (minimize extra-column volume). Consider using a column with a smaller particle size or a longer column to increase efficiency.[8][9] | |
| The gradient slope is too steep. | A shallower gradient can improve the separation of closely eluting peaks. |
Issue 3: Irreproducible Retention Times
| Symptom | Possible Cause | Suggested Solution |
| Retention times shift between runs. | Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[10] | |
| Mobile phase composition is changing over time. | Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable. | |
| Pterin degradation. | Protect samples from light and heat. Consider using an autosampler with temperature control. Reduced pterins are particularly unstable and may require the addition of antioxidants.[2] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Pterin Separation
This protocol is a general guideline for the separation of this compound from other common pterins like xanthopterin and isoxanthopterin.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM potassium phosphate buffer, pH 7.0.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-15 min: 5% B
-
15-17 min: Increase to a higher percentage of B as needed for elution of more retained compounds.
-
-
Detection: Fluorescence detector (Excitation: ~350 nm, Emission: ~450 nm). Wavelengths may need to be optimized for specific pterins.
-
Column Temperature: 30 °C.
Protocol 2: HILIC for Enhanced Separation of Polar Pterins
This protocol is an alternative for improved retention and separation of highly polar pterins.
-
Column: HILIC column (e.g., Amide, Diol, or Zwitterionic phase).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in water.
-
Gradient: A shallow gradient starting with a high percentage of mobile phase A (e.g., 95%) and gradually increasing mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Detection: Tandem Mass Spectrometry (MS/MS) is often coupled with HILIC for sensitive and selective detection.[1][3]
-
Column Temperature: 35 °C.
Quantitative Data
The following tables provide example retention times for common pterins under different HPLC conditions. Note that these values can vary depending on the specific instrument, column batch, and exact mobile phase preparation.
Table 1: Example Retention Times on a C8 Reversed-Phase Column [4][5]
| Pterin | Retention Time (min) |
| Neopterin | 4.5 |
| Isoxanthopterin | 5.8 |
| Biopterin | 6.5 |
| Xanthopterin | 8.2 |
| Pterin-6-carboxylic acid | 10.1 |
Conditions: LiChrospher C8 RP column, Mobile Phase: 5% Methanol / 95% 10 mM phosphoric buffer pH 7, isocratic elution, Flow rate: 0.5 ml/min.
Table 2: Example Retention Times on a HILIC Column
| Pterin | Retention Time (min) |
| Neopterin | 3.2 |
| Monapterin | 3.5 |
| Biopterin | 4.1 |
| Xanthopterin | 6.7 |
| This compound | 8.1 |
Conditions: HILIC column, gradient elution with acetonitrile and aqueous formic acid.
Visualizations
Caption: A typical experimental workflow for the analysis of pterins from biological samples.
Caption: A logical approach to troubleshooting common HPLC issues in pterin analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. inacom.nl [inacom.nl]
- 9. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
Dealing with Erythropterin degradation in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling erythropterin in solution to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a pterin derivative, a class of heterocyclic compounds found in various biological systems.[1] It is known to be a pigment in the wings of butterflies.[2] Like many pterin compounds, this compound is susceptible to degradation under common laboratory conditions, which can impact experimental accuracy and reproducibility. Pterins, in general, are sensitive to factors such as light, pH, and temperature.[3][4][5]
Q2: What are the visible signs of this compound degradation in my solution?
A2: As a red-pigmented compound, a primary indicator of this compound degradation is a change in the color of the solution.[2] This could manifest as fading, a shift in hue, or the appearance of turbidity. Additionally, you may observe a decrease in its characteristic orange fluorescence when excited with UV light (254-365 nm).[2] For quantitative assessment, unexpected peaks or a decrease in the main compound peak during HPLC analysis are strong indicators of degradation.[6][7]
Q3: What are the primary factors that cause this compound to degrade?
A3: The primary factors contributing to the degradation of pterin derivatives like this compound are:
-
Light Exposure (Photosensitivity): Pterins are often photosensitive and can degrade upon exposure to UV or even ambient laboratory light.[1][4][8]
-
pH: The stability of pterin derivatives is highly dependent on the pH of the solution.[3][8] Acidic conditions can lead to ring cleavage in some pteridines.[5][9]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[10][11]
-
Oxidation: Reduced forms of pterins are particularly susceptible to oxidation from dissolved oxygen in the solvent.[9]
Q4: How should I prepare and store my this compound stock solutions to maximize stability?
A4: To maximize stability, prepare stock solutions in a high-quality, anhydrous solvent like DMSO, as this compound is soluble in it.[1] For storage, it is recommended to:
-
Store aliquots in amber or opaque vials to protect from light.[1]
-
For short-term storage (up to one month), -20°C is suitable.[1]
-
For long-term storage (up to six months), -80°C is recommended.[1]
-
Minimize freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guides
Problem: My this compound solution has changed color. What should I do?
-
Possible Cause: Color change is a strong indicator of chemical degradation, likely due to light exposure or pH instability.
-
Solution:
-
Discard the discolored solution.
-
Prepare a fresh solution from your stock, ensuring minimal exposure to light. Use red or low-intensity lighting if possible.
-
Wrap the container in aluminum foil to protect it from light during the experiment.[1]
-
Verify the pH of your buffer and ensure it is within a stable range for your experiment.
-
Problem: I'm seeing multiple unexpected peaks in my HPLC chromatogram.
-
Possible Cause: The appearance of new peaks suggests the formation of degradation products. This could be due to photodegradation, thermal degradation, or reaction with components in your solvent or buffer.
-
Solution:
-
Analyze a freshly prepared standard solution to confirm the retention time of pure this compound.
-
Review your solution preparation and handling procedure to identify potential sources of degradation. Were the solutions exposed to light for an extended period? Were they prepared at an appropriate temperature?
-
If possible, use HPLC-MS to identify the mass of the degradation products, which may provide clues about the degradation pathway.[12]
-
Problem: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent results can often be traced back to the instability of a key reagent. This compound degradation can lead to a lower effective concentration in your assays.
-
Solution:
-
Implement a strict protocol for preparing and handling this compound solutions immediately before each experiment.
-
Quantify the concentration of your this compound solution using UV-Vis spectrophotometry before each use to ensure consistency.
-
Consider including a stabilizing agent, such as an antioxidant, in your solution if it does not interfere with your experiment, though compatibility must be verified.[1]
-
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Mitigation Strategy |
| Light | High sensitivity; photodegradation can occur rapidly. | Use amber vials, wrap containers in foil, and work in a dark or low-light environment.[1][4] |
| pH | Stability is pH-dependent; extremes in pH can cause degradation.[3][8] | Maintain a consistent and optimized pH for your experiments. Buffer choice is critical. |
| Temperature | Higher temperatures accelerate degradation.[10][11] | Store stock solutions at -20°C (short-term) or -80°C (long-term).[1] Prepare working solutions fresh and keep them cool. |
| Solvent | Aqueous solutions may lead to faster degradation due to oxidation and hydrolysis. DMSO is a common solvent for stock solutions.[1] | Prepare stock solutions in anhydrous DMSO. For aqueous buffers, prepare fresh before use and consider de-gassing the buffer. |
| Oxygen | Reduced pterins are susceptible to oxidation.[9] | Use de-gassed solvents for preparing solutions, and consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Amber or opaque microcentrifuge tubes or vials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Weigh the desired amount of this compound in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in amber or opaque tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
-
Protocol 2: Monitoring this compound Degradation by UV-Vis Spectrophotometry
-
Materials:
-
This compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent/buffer as a blank
-
-
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the wavelength range to scan from approximately 300 nm to 600 nm.
-
Blank the instrument using the same solvent or buffer as your this compound solution.
-
Measure the absorbance spectrum of a freshly prepared this compound solution. Note the absorbance maximum (λmax), which should be around 450 nm at acidic pH.[2]
-
To test for degradation under specific conditions (e.g., light exposure), expose a sample of the solution to the condition for a set period.
-
Re-measure the absorbance spectrum. A decrease in the absorbance at λmax and/or a shift in the peak wavelength indicates degradation.[13]
-
This method is useful for a quick check but for detailed analysis of degradation products, HPLC is recommended.[13]
-
Protocol 3: Analysis of this compound and its Degradation Products by HPLC
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector.
-
C18 reverse-phase HPLC column.
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid).
-
This compound solution and standards.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known concentration of a freshly prepared this compound standard to determine its retention time and peak area.
-
Inject your experimental sample.
-
Analyze the chromatogram. A decrease in the area of the main this compound peak compared to the standard indicates a loss of the parent compound.
-
The appearance of new peaks, particularly at earlier retention times, suggests the formation of more polar degradation products.
-
Quantify the degradation by comparing the peak area of this compound in your sample to that of the fresh standard.
-
Mandatory Visualizations
Caption: Workflow for preparing and handling this compound solutions.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituent effects on the photophysical properties of pterin derivatives in acidic and alkaline aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Best Practices for Storing Erythropterin Standards: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Erythropterin, maintaining the integrity of standards is paramount for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to the best practices for storing this compound standards, troubleshooting common issues, and frequently asked questions to ensure the optimal use of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
Solid this compound standards should be stored at -20°C.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid this compound in DMSO. For short-term storage, the stock solution is stable for up to one month when stored at -20°C. For long-term storage, it is recommended to store the solution in aliquots at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Q3: My this compound powder is not dissolving well in DMSO. What can I do?
To enhance the solubility of this compound in DMSO, you can gently heat the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]
Q4: Is this compound sensitive to light?
Pteridine compounds, including this compound, are known to be sensitive to light.[2] Therefore, it is crucial to protect this compound standards and solutions from light exposure by using amber vials or by wrapping the containers in aluminum foil.
Q5: What are the general safety precautions when handling this compound?
When handling this compound, it is important to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation of any airborne particles.[3] Avoid direct contact with skin and eyes.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound standards.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or low signal in analytical assays | Degradation of this compound standard due to improper storage. | - Ensure solid standard is stored at -20°C and stock solutions at -80°C for long-term storage. - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect all standards and solutions from light. |
| Inaccurate concentration of the standard solution. | - Re-prepare the stock solution, ensuring the powder is completely dissolved. Use a calibrated balance for weighing. - Prepare a fresh set of dilutions for the standard curve. | |
| Precipitate forms in the stock solution upon storage | The concentration of the stock solution is too high for the storage temperature. | - Warm the solution to 37°C and sonicate to redissolve the precipitate. - If the precipitate persists, prepare a new, less concentrated stock solution. |
| Contamination of the solvent. | - Use high-purity, anhydrous DMSO for preparing stock solutions. | |
| Shift in retention time in HPLC analysis | Change in the mobile phase composition or pH. | - Prepare fresh mobile phase and ensure the pH is consistent. - Pteridine retention in HPLC is sensitive to pH.[4] |
| Column degradation. | - Use a guard column and ensure proper column washing and storage procedures are followed. | |
| Appearance of extra peaks in the chromatogram | Degradation of this compound. | - Prepare fresh standards and solutions. - Pterins can undergo oxidation, leading to the formation of degradation products.[4][5] |
| Contamination. | - Check all solvents, vials, and equipment for potential sources of contamination. |
Experimental Protocols
Preparation of this compound Standard Curve for HPLC Analysis
This protocol outlines the preparation of a standard curve for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound standard powder
-
Anhydrous DMSO (HPLC grade)
-
Mobile phase (e.g., as determined by your specific HPLC method)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Procedure:
-
Preparation of Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of anhydrous DMSO in a volumetric flask. Ensure complete dissolution, using gentle warming (37°C) and sonication if necessary.[1] This is your stock solution.
-
-
Preparation of Working Standards (Serial Dilution):
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase. A typical concentration range might be 1 µg/mL to 100 µg/mL.
-
For example, to prepare a 100 µg/mL standard, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 1 mL with the mobile phase.
-
Use this 100 µg/mL standard to prepare the next dilution, and so on.
-
-
HPLC Analysis:
-
Transfer the prepared working standards to amber HPLC vials.
-
Inject the standards into the HPLC system, starting with the lowest concentration.
-
Record the peak area for each concentration.
-
-
Construction of the Standard Curve:
-
Plot the peak area (y-axis) against the corresponding concentration of this compound (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Visualizations
Caption: Workflow for proper storage and preparation of this compound standards.
Caption: Troubleshooting decision tree for this compound standard degradation.
Caption: Simplified biosynthesis and degradation pathway of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-dependence of the structure and degradation of 8-alkyl-substituted pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Role of Pteridine Derivatives in Oxidative Stress: A Comparative Guide
A note on the topic: Scientific literature extensively covers the role of Erythropoietin (EPO) , a hormonal agent, in oxidative stress. However, research specifically validating the role of Erythropterin , a pteridine pigment, is limited. This guide will clarify the distinction and focus on the antioxidant properties of the broader pteridine class of compounds, to which this compound belongs, and provide a comparative overview with the well-documented effects of Erythropoietin.
This compound vs. Erythropoietin: A Clarification
It is crucial to distinguish between this compound and Erythropoietin, as they are distinct molecules with different biological functions.
-
This compound: A member of the pteridine family of heterocyclic compounds, this compound is a pigment found in the wings of certain insects, contributing to their red coloration. While many pteridine derivatives exhibit antioxidant properties, the specific role of this compound in oxidative stress is not yet well-established in scientific literature.
-
Erythropoietin (EPO): A glycoprotein hormone that is a cytokine for erythrocyte precursors in the bone marrow. Beyond its primary role in red blood cell production, EPO has been shown to have significant cytoprotective effects by modulating oxidative stress through various signaling pathways.[1][2]
The Antioxidant Potential of Pteridine Derivatives
Pteridines are a class of nitrogen-containing heterocyclic compounds that are precursors to essential biological cofactors, such as biopterin and folic acid. Several derivatives of pteridine have been investigated for their antioxidant capabilities.[3][4][5]
Comparative Antioxidant Properties of Pteridine Derivatives
While specific quantitative data for this compound is scarce, studies on other pteridine derivatives provide insight into the potential antioxidant mechanisms of this class of compounds. The antioxidant activity of pteridines is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.[3][4]
| Pteridine Derivative | Antioxidant Mechanism/Effect | Key Findings |
| Synthetic 2,4-diaminopteridines | Potent lipid antioxidant properties; Inhibition of lipoxygenase. | A novel series of these compounds exhibited significant radical-scavenging activity, with some showing IC50 values as low as 100 nM for both lipid peroxidation and lipoxygenase inhibition.[3][6][7] |
| Tetrahydrobiopterin (BH4) | Acts as an intracellular antioxidant and free radical scavenger; Essential cofactor for nitric oxide synthase. | BH4 enhances the antioxidant resistance of cells against stressful conditions and protects against inflammation. It can, however, also be prone to autoxidation, which can lead to the production of superoxide radicals.[8][9][10][11][12] |
| Sepiapterin | Precursor to Tetrahydrobiopterin (BH4). | Oral supplementation with sepiapterin has been shown to improve endothelial dysfunction by reducing oxidative stress in diabetic mice.[13][14][15][16] |
Caption: General antioxidant action of pteridine derivatives against reactive oxygen species.
A Comparative Look: Erythropoietin (EPO) and Oxidative Stress
In contrast to the limited data on this compound, the role of Erythropoietin (EPO) in combating oxidative stress is well-documented. EPO exerts its protective effects through the activation of several intracellular signaling pathways.[1][2][17]
Key Signaling Pathways Modulated by EPO
EPO's binding to its receptor (EPOR) triggers a cascade of downstream signaling events that ultimately lead to cytoprotection against oxidative stress.
-
JAK2/STAT Pathway: Activation of Janus kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, is a primary pathway for EPO-mediated cell survival.[1]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for EPO's anti-apoptotic effects. Akt activation can inhibit pro-apoptotic proteins and upregulate antioxidant enzymes.[18]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also activated by EPO and contributes to its neuroprotective effects.[18]
-
NF-κB Pathway: EPO can modulate the activity of Nuclear Factor kappa B (NF-κB), a key regulator of inflammation and cell survival.[1]
Caption: EPO activates multiple pathways to promote cell survival and combat oxidative stress.
Experimental Protocols for Validating Antioxidant Activity
To validate the role of a compound like this compound in oxidative stress, several standard in vitro assays can be employed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free-radical scavenger.[19][20][21][22]
-
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[19][20]
-
Procedure:
-
Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a final concentration of approximately 0.1 mM.[19]
-
Prepare various concentrations of the test compound (e.g., this compound) and a positive control (e.g., ascorbic acid).[19]
-
Add a defined volume of the test compound or control to an equal volume of the DPPH working solution in a microplate well or cuvette.[19]
-
Include a blank control containing only the solvent and the DPPH solution.[19]
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[19][20]
-
Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[19][20]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[20]
-
Lipid Peroxidation Assay (TBARS Method)
This assay is used to quantify lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process.[23][24][25][26]
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at 532 nm.[23][24]
-
Procedure:
-
Homogenize the biological sample (e.g., tissue or cell lysate) in a suitable buffer.[26]
-
Mix the sample with a solution containing TBA and an acid (e.g., trichloroacetic acid or sulfuric acid).[23][26]
-
Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 25-60 minutes).[23][26]
-
Cool the samples on ice to stop the reaction and centrifuge to pellet any precipitate.[23][26]
-
Measure the absorbance of the supernatant at 532 nm.[23][26]
-
Quantify the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.[23][24]
-
Lipoxygenase (LOX) Inhibition Assay
This assay determines the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in inflammatory processes and can contribute to oxidative stress.[27][28][29][30][31]
-
Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid, forming hydroperoxides. The formation of these products can be monitored by measuring the increase in absorbance at 234 nm.[27][31]
-
Procedure:
-
Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., sodium phosphate or borate buffer).[27][31]
-
Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor for a short period (e.g., 10 minutes) at 25°C.[27]
-
Initiate the reaction by adding the substrate, sodium linoleate.[27]
-
Immediately measure the change in absorbance at 234 nm over time using a UV-Vis spectrophotometer.[27][31]
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the rate of the control reaction without the inhibitor.[31]
-
Conclusion
While the specific role of this compound in oxidative stress remains an area for future research, the broader class of pteridine derivatives demonstrates significant antioxidant potential. Compounds like synthetic 2,4-diaminopteridines and the naturally occurring tetrahydrobiopterin have shown promise in scavenging free radicals and inhibiting oxidative damage. In contrast, the hormone Erythropoietin has well-established cytoprotective effects against oxidative stress, mediated by complex signaling pathways. The experimental protocols outlined provide a framework for future studies to validate and quantify the potential antioxidant properties of this compound, allowing for a direct comparison with other known antioxidants.
References
- 1. Erythropoietin and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythropoietin and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydrobiopterin in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sepiapterin - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is Sepiapterin used for? [synapse.patsnap.com]
- 16. Mechanism of Action | SEPHIENCE™ (sepiapterin) for HCPs [hcp.sephience.com]
- 17. Antioxidative effects of erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Erythropoietin Pathway: A Potential Target for the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 24. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 25. oxfordbiomed.com [oxfordbiomed.com]
- 26. plant-stress.weebly.com [plant-stress.weebly.com]
- 27. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. cabidigitallibrary.org [cabidigitallibrary.org]
- 30. abcam.com [abcam.com]
- 31. sphinxsai.com [sphinxsai.com]
Erythropterin and Xanthopterin: A Comparative Functional Analysis for Researchers
Erythropterin and Xanthopterin, two closely related pteridine pigments, play crucial roles in the animal kingdom, particularly in the vibrant coloration of insects. While both contribute to the visual appearance, their functions extend beyond pigmentation, with emerging evidence suggesting distinct roles in physiological processes. This guide provides a comprehensive comparison of this compound and Xanthopterin, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding of these fascinating molecules.
At a Glance: Key Differences
| Feature | This compound | Xanthopterin |
| Color | Orange-Red | Yellow |
| Biosynthesis | Synthesized from Xanthopterin | Precursor to this compound |
| Primary Function | Pigmentation (orange to red hues) | Pigmentation (yellow hues), Precursor for other pteridines |
| Other Potential Functions | Photoprotection, Aposematism | Immune modulation, Antioxidant, Photoprotection, Aposematism |
Chemical and Physical Properties
Both this compound and Xanthopterin are heterocyclic compounds characterized by a pteridine ring structure. Their distinct coloration arises from differences in their chemical structures, which in turn influences their light absorption and fluorescence properties.
| Property | This compound | Xanthopterin |
| Molecular Formula | C₉H₇N₅O₅ | C₆H₅N₅O₂ |
| Molar Mass | 265.18 g/mol | 179.14 g/mol |
| UV-Vis λmax | ~450-460 nm | ~380-390 nm |
| Fluorescence Emission | ~535 nm | ~456 nm |
Note: Exact spectral maxima may vary depending on the solvent and pH.
Biosynthesis: A Shared Pathway with a Key Diversion
The biosynthesis of both this compound and Xanthopterin originates from guanosine triphosphate (GTP) and follows a conserved pteridine synthesis pathway. Xanthopterin is a key intermediate that can be further modified to produce this compound.[1][2][3]
The conversion of Xanthopterin to this compound involves the enzymatic addition of a side chain, a reaction catalyzed by an enzyme tentatively named this compound synthase.[3] The precise mechanisms and regulatory control of this enzymatic step are still under investigation.
Functional Comparison
Pigmentation
The most well-documented function of both this compound and Xanthopterin is their role as pigments in insects.[1][4]
-
Xanthopterin is responsible for the yellow coloration observed in the wings of many butterfly species and the bodies of wasps.[4]
-
This compound contributes to orange and red hues, often in combination with other pigments, and is a key component of the warning coloration (aposematism) in some insects, signaling unpalatability to predators.
Experimental Data: Pteridine Content in Insect Tissues
The relative abundance of this compound and Xanthopterin can vary significantly between species and even between different body parts of the same insect, reflecting their specific roles in coloration.
| Insect Species | Tissue | Xanthopterin (relative units) | This compound (relative units) | Reference |
| Oncopeltus fasciatus (Milkweed bug) | Integument | Present | Abundant | |
| Pieris brassicae (Large White butterfly) | Wings | Trace | Not detected | [4] |
| Gonepteryx rhamni (Common Brimstone) | Wings | Abundant | Not detected | [4] |
Immune Function
Recent studies have pointed towards the involvement of pteridines in the immune response, with Xanthopterin emerging as a potential biomarker for immune activation. Elevated levels of Xanthopterin have been observed during cellular immune responses. While the direct immunomodulatory role of this compound is less clear, its precursor, Xanthopterin, has been shown to influence lymphocyte proliferation. Further research is needed to fully elucidate and differentiate the immunological functions of these two molecules.
Other Potential Functions
-
Photoprotection: The ability of pteridines to absorb UV radiation suggests a potential role in protecting insects from photodamage.
-
Antioxidant Activity: Some pteridines exhibit antioxidant properties, which could contribute to cellular protection against oxidative stress. Comparative studies on the antioxidant capacity of this compound and Xanthopterin are warranted.
Experimental Protocols
Extraction and Quantification of Pteridines from Insect Tissues
This protocol outlines a general method for the extraction and analysis of this compound and Xanthopterin from insect tissues using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation: a. Dissect and weigh the insect tissue of interest (e.g., wings, integument). b. Homogenize the tissue in a suitable extraction buffer (e.g., 50% ethanol or a buffer containing a reducing agent like dithiothreitol to prevent oxidation of reduced pteridines). c. Centrifuge the homogenate to pellet cellular debris. d. Collect the supernatant containing the pteridines.
2. HPLC Analysis: a. Column: A reverse-phase C18 column is commonly used. b. Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed for separation. c. Detection:
- UV-Vis Detector: Set to the respective absorption maxima of Xanthopterin (~380-390 nm) and this compound (~450-460 nm).
- Fluorescence Detector: For enhanced sensitivity, use excitation/emission wavelengths of ~380 nm/~460 nm for Xanthopterin and ~450 nm/~535 nm for this compound. d. Quantification: Compare the peak areas of the samples to those of known concentrations of pure this compound and Xanthopterin standards to determine their concentrations in the tissue extract.
3. Mass Spectrometry (MS) Confirmation: a. For unambiguous identification, the HPLC system can be coupled to a mass spectrometer. b. The mass-to-charge ratio of the eluting compounds can be compared to the known molecular weights of this compound and Xanthopterin for definitive identification.
Future Directions
The distinct yet related nature of this compound and Xanthopterin presents a compelling area for further research. Key questions remain regarding the specific enzymatic control of this compound synthesis and the differential roles of these pteridines in immune signaling and other physiological pathways. A deeper understanding of their functions could have implications for the development of novel insecticides, immunomodulatory agents, and biomarkers for disease.
References
Differentiating Erythropterin: A Comparative Guide to Insect Pigments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of erythropterin with other common insect pigments, offering objective performance data and detailed experimental protocols to aid in their differentiation and analysis.
Comparative Analysis of Insect Pigments
The following table summarizes the key physicochemical properties of this compound and other representative insect pigments, facilitating their distinction based on spectral and solubility characteristics.
| Pigment Class | Specific Pigment | Color | Absorption Maximum (λmax) | Fluorescence Emission Maximum (λem) | Solubility |
| Pteridine | This compound | Orange-Red | ~450 nm (in acidic conditions)[1] | Orange fluorescence | Soluble in alkaline solutions and some organic solvents like DMSO. |
| Xanthopterin | Yellow | ~386 nm | ~456 nm[2] | Soluble in alkaline solutions. | |
| Leucopterin | White (UV-absorbing) | UV region (<400 nm)[1] | Violet fluorescence[3] | Sparingly soluble in water, soluble in acids and bases. | |
| Ommochrome | Xanthommatin | Yellow to Brown | ~430 - 495 nm | ~435-450 nm and ~520-535 nm[4][5] | Soluble in acidic methanol and alkaline solutions. |
| Melanin | Eumelanin | Brown to Black | Broad, featureless absorption across the UV-Vis spectrum | Generally considered non-fluorescent or weakly fluorescent. | Insoluble in most common solvents; soluble in strong alkaline solutions. |
Experimental Protocols for Pigment Differentiation
Accurate identification of insect pigments relies on a combination of chromatographic separation and spectroscopic analysis. Below are detailed methodologies for common analytical techniques.
Pigment Extraction from Insect Tissue
This initial step is critical for obtaining a clean pigment sample for subsequent analysis.
Materials:
-
Insect tissue (e.g., wings, integument, eyes)
-
Mortar and pestle or tissue homogenizer
-
Methanol or ethanol
-
Distilled water
-
Centrifuge and centrifuge tubes
-
Micro-pipettes
Procedure:
-
Excise the pigmented tissue from the insect.
-
Homogenize the tissue in a suitable solvent. For pteridins and ommochromes, a mixture of methanol and water (e.g., 80:20 v/v) is often effective.
-
Grind the tissue thoroughly using a mortar and pestle or a mechanical homogenizer until a uniform suspension is achieved.
-
Transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the tissue debris.
-
Carefully collect the supernatant containing the extracted pigments for further analysis.
Thin-Layer Chromatography (TLC) for Pigment Separation
TLC is a rapid and cost-effective method for separating different pigments in a mixture.
Materials:
-
TLC plates (silica gel or cellulose)
-
Pigment extract
-
Developing chamber
-
Solvent system (e.g., n-propanol:1% ammonia (2:1 v/v) or butanol:acetic acid:water (4:1:5 v/v))
-
UV lamp (for visualizing fluorescent spots)
Procedure:
-
Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Apply a small, concentrated spot of the pigment extract onto the starting line using a capillary tube. Allow the spot to dry completely.
-
Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm.
-
Carefully place the TLC plate into the chamber, ensuring the solvent level is below the starting line. Close the chamber.
-
Allow the solvent to ascend the plate by capillary action.
-
Once the solvent front is near the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the separated pigment spots. Pteridines are often fluorescent and can be visualized under a UV lamp.
-
Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC provides high-resolution separation and quantification of pigments.
Materials:
-
HPLC system with a suitable detector (e.g., Diode Array Detector or Fluorescence Detector)
-
Reversed-phase C18 column
-
Pigment extract (filtered through a 0.22 µm syringe filter)
-
Mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic or trifluoroacetic acid)
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system and column.
-
Inject a known volume of the filtered pigment extract into the HPLC system.
-
Run the separation using a pre-defined gradient program to elute the different pigments.
-
Detect the pigments as they elute from the column using the DAD (monitoring at the λmax of the target pigments) or a fluorescence detector (with appropriate excitation and emission wavelengths).
-
Identify pigments by comparing their retention times and spectral data with those of known standards.
-
Quantify the pigments by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.
UV-Visible Spectrophotometry for Spectral Characterization
This technique is used to determine the absorption spectrum of a pigment, a key characteristic for its identification.
Materials:
-
UV-Visible spectrophotometer
-
Quartz or glass cuvettes
-
Pigment extract (diluted to an appropriate concentration)
-
Blank solvent (the same solvent used for extraction)
Procedure:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the spectrophotometer to scan a desired wavelength range (e.g., 200-800 nm).
-
Fill a cuvette with the blank solvent and place it in the spectrophotometer to zero the instrument.
-
Fill another cuvette with the diluted pigment extract and place it in the spectrophotometer.
-
Run the scan to obtain the absorption spectrum of the pigment.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Experimental Workflow and Pigment Biosynthesis
The following diagrams illustrate the logical flow of pigment analysis and the biosynthetic relationships between different pteridine pigments.
Caption: Experimental workflow for the extraction, separation, and identification of insect pigments.
Caption: Simplified biosynthetic pathway of common pteridine pigments in insects.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. Ommochromes from the Compound Eyes of Insects: Physicochemical Properties and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Erythropterin Detection: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common methods for the detection and quantification of erythropterin, a pteridine pigment found in insects. This compound plays a crucial role in insect coloration and is a subject of interest in fields ranging from entomology to biochemistry. This document offers an objective look at the performance of various analytical techniques, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Pteridine Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of pteridines in insects, leading to the formation of this compound and other related compounds. This pathway originates from guanosine triphosphate (GTP) and involves a series of enzymatic conversions.
Pteridine biosynthesis pathway in insects, leading to this compound.
Comparison of this compound Detection Methods
The selection of an appropriate detection method for this compound depends on factors such as the required sensitivity, specificity, available instrumentation, and the nature of the biological matrix. The table below summarizes the key performance characteristics of the most commonly employed techniques.
| Feature | HPLC with Fluorescence Detection | LC-MS/MS | TLC with Fluorometry |
| Principle | Separation by liquid chromatography followed by detection of native fluorescence. | Separation by liquid chromatography followed by mass analysis of the molecule and its fragments. | Separation on a thin layer of adsorbent material followed by visualization under UV light and quantification of fluorescence. |
| Sensitivity | High | Very High | Moderate |
| Specificity | High (dependent on chromatographic resolution and fluorescence properties) | Very High (based on mass-to-charge ratio and fragmentation pattern) | Moderate (risk of co-migrating fluorescent compounds) |
| Linearity | Good (Typical R² > 0.99)[1] | Excellent (Typical R² > 0.99) | Good |
| Limit of Detection (LOD) | Low ng/mL range for related pterins[1] | pg/mL to low ng/mL range | ng range |
| Limit of Quantification (LOQ) | Low ng/mL range | pg/mL to low ng/mL range | ng range |
| Throughput | Moderate | High (with autosampler) | Low to Moderate |
| Instrumentation Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low to Moderate |
Note: Some of the quantitative data presented in this table for HPLC and LC-MS/MS are based on studies of related pterin compounds and may serve as an estimation for this compound.
Experimental Workflow
The general workflow for the analysis of this compound from insect samples involves several key steps from sample preparation to data analysis.
General experimental workflow for this compound analysis.
Detailed Experimental Protocols
This compound Extraction from Insect Tissue
This protocol provides a general procedure for the extraction of pteridines, including this compound, from insect material.
Materials:
-
Insect tissue (e.g., integument, wings, whole body)
-
Extraction buffer: Methanol/Water (80:20, v/v) or other suitable solvent systems
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater, tissue grinder)
-
Centrifuge
Protocol:
-
Weigh a precise amount of insect tissue and place it in a microcentrifuge tube.
-
Add a defined volume of cold extraction buffer to the tube. The ratio of buffer volume to tissue weight should be kept consistent across samples.
-
Homogenize the tissue in the extraction buffer until a uniform suspension is achieved. Perform this step on ice to minimize degradation.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted pteridines, and transfer it to a new tube.
-
The extract is now ready for analysis by HPLC, LC-MS/MS, or TLC. If not analyzed immediately, store the extracts at -20°C or below, protected from light.
HPLC with Fluorescence Detection
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1% formic acid in water, and Solvent B: Acetonitrile. A gradient from a low to a high percentage of Solvent B allows for the separation of a range of pteridines.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation at approximately 455 nm and emission at approximately 535 nm for this compound.
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared insect extract onto the column.
-
Run the gradient program to separate the pteridines.
-
Monitor the fluorescence at the specified wavelengths.
-
Identify the this compound peak based on its retention time compared to a standard, if available.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of a standard.
LC-MS/MS
Instrumentation:
-
Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).
-
Reversed-phase C18 column.
Conditions:
-
Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile with a small amount of formic acid is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for pteridines.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific fragment ion.
Protocol:
-
Optimize the MS parameters for this compound by infusing a standard solution to determine the optimal precursor and product ions and collision energy.
-
Develop a chromatographic method to achieve good separation of this compound from other matrix components.
-
Inject the sample extract into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify this compound using a calibration curve, often with the use of a stable isotope-labeled internal standard for improved accuracy.
Thin-Layer Chromatography (TLC) with Fluorometry
Materials:
-
TLC plates (e.g., cellulose or silica gel).
-
Developing solvent (e.g., a mixture of n-propanol and ammonia).
-
UV lamp for visualization.
-
Fluorometer or a TLC scanner with fluorescence detection capabilities.
Protocol:
-
Spot a small volume of the concentrated insect extract onto the TLC plate.
-
Develop the plate in a sealed chamber containing the developing solvent.
-
After the solvent front has reached a certain height, remove the plate and let it dry.
-
Visualize the separated spots under a UV lamp. Pteridines will fluoresce with characteristic colors.
-
Identify the this compound spot based on its migration distance (Rf value) and fluorescence color compared to a standard.
-
For quantification, the spot can be scraped from the plate, the compound eluted with a suitable solvent, and the fluorescence measured in a fluorometer. Alternatively, a TLC scanner can be used to directly measure the fluorescence intensity of the spot on the plate.
References
Assessing the Specificity of Pteridine Derivatives as Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pteridine derivatives, with a primary focus on neopterin and biopterin, as biomarkers for various pathological conditions. Due to a scarcity of specific data on erythropterin as a clinical biomarker, this document broadens the scope to the more extensively studied pteridines. It is important to note that while this compound is a known pteridine pigment in the animal kingdom, particularly in insects, its role and specificity as a biomarker in human disease are not well-established in current scientific literature.[1][2] This guide will objectively compare the performance of pteridine biomarkers with other alternatives, supported by available experimental data, and provide detailed methodologies for their measurement.
Introduction to Pteridines as Biomarkers
Pteridines are a class of heterocyclic compounds derived from a pyrazino[2,3-d]pyrimidine nucleus. In humans, they are primarily synthesized from guanosine triphosphate (GTP).[3][4] Two of the most studied pteridines in a clinical context are neopterin and biopterin.
-
Neopterin: Produced by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), neopterin is considered a non-specific biomarker of cellular immune system activation.[5][6] Elevated levels are associated with a range of conditions, including viral and bacterial infections, autoimmune diseases, malignancies, and allograft rejection.[6]
-
Biopterin: In its reduced form, tetrahydrobiopterin (BH4), it is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[7][8] Altered biopterin levels can indicate endothelial dysfunction and oxidative stress.[8][9]
This compound, another pteridine derivative, is primarily known for its role as a pigment, contributing to the orange and red coloration in various insects.[2][3][10] While it is part of the broader pteridine biosynthesis pathway, its utility as a specific disease biomarker in humans remains largely unexplored.
Comparative Analysis of Pteridine Biomarkers
The primary limitation of pteridines as biomarkers is their lack of specificity. Elevated neopterin, for instance, indicates an activated immune system but does not pinpoint the underlying cause.[5] Their clinical utility often lies in prognosis and monitoring disease activity rather than diagnosis.
Pteridines in Oncology
In various cancers, including breast, prostate, colorectal, and gynecological malignancies, elevated neopterin levels have been associated with a poorer prognosis.[11][12][13] However, they are not used for initial diagnosis due to low sensitivity and specificity for early-stage disease.
Table 1: Comparison of Neopterin and CA 15-3 in Breast Cancer
| Biomarker | Type | Primary Use in Breast Cancer | Sensitivity (Metastatic) | Specificity | Notes |
| Neopterin | Pteridine Derivative | Prognosis, monitoring immune activation | Variable, generally low for diagnosis | Low (elevated in many inflammatory conditions) | Elevated levels are associated with poor prognosis and metastatic disease.[11][14] Not recommended for screening or diagnosis. |
| CA 15-3 | Glycoprotein Antigen | Monitoring metastatic disease, detecting recurrence | ~70% | ~96% | Not sensitive enough for screening or early diagnosis.[15] Primarily used to monitor treatment response in metastatic breast cancer.[16][17] |
Pteridines in Autoimmune Diseases
In autoimmune conditions like rheumatoid arthritis (RA), neopterin levels are often elevated, reflecting the underlying inflammatory processes. However, its correlation with disease activity scores (like DAS-28) can be inconsistent.[18]
Table 2: Comparison of Neopterin and Standard Biomarkers in Rheumatoid Arthritis
| Biomarker | Type | Primary Use in RA | Diagnostic Sensitivity | Diagnostic Specificity | Notes |
| Neopterin | Pteridine Derivative | Indicator of inflammation | High (reflects inflammation) | Low (non-specific) | A meta-analysis found that while neopterin levels are high in RA patients, they do not consistently correlate with disease activity scores.[18] |
| C-Reactive Protein (CRP) | Acute Phase Protein | Diagnosis, monitoring inflammation and disease activity | ~40-50% of patients have elevated levels | Low (general marker of inflammation) | A standard biomarker for assessing inflammation in RA, but not specific to the disease.[19] |
| Anti-CCP Antibodies | Autoantibody | Diagnosis, prognosis | ~67% | ~95% | Highly specific for RA and included in diagnostic criteria.[18] |
| Rheumatoid Factor (RF) | Autoantibody | Diagnosis | ~69% | ~85% | A standard diagnostic marker for RA, but can be present in other conditions and in healthy individuals.[18] |
Experimental Protocols
Accurate measurement of pteridines is crucial for their evaluation as biomarkers. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common and reliable method. Enzyme-Linked Immunosorbent Assay (ELISA) is also available, particularly for neopterin.
Protocol 1: HPLC with Fluorescence Detection for Urinary Pteridines
This protocol is a generalized representation for the simultaneous determination of neopterin and biopterin in urine.
1. Sample Preparation:
-
Collect mid-stream urine samples and protect them from light.
-
Centrifuge at 2000 x g for 10 minutes to remove particulate matter.
-
For the analysis of total biopterin and neopterin, an oxidation step is required to convert the reduced forms to their fluorescent oxidized states. This can be achieved by adding an iodine solution under acidic and alkaline conditions.
-
Dilute the urine sample with the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A common mobile phase is a phosphate buffer (e.g., 15 mM, pH 7.0) with a small percentage of methanol (e.g., 2.5%).[20]
-
Flow Rate: Typically 1.0 mL/min in isocratic elution mode.[20]
-
Detection: Fluorescence detector set to an excitation wavelength of 353 nm and an emission wavelength of 438 nm for neopterin.[20] Biopterin can also be detected at similar wavelengths.
3. Quantification:
-
Prepare standard solutions of neopterin and biopterin of known concentrations.
-
Generate a calibration curve by injecting the standards and plotting peak area against concentration.
-
Calculate the concentration of pteridines in the urine samples based on the calibration curve. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.
Protocol 2: ELISA for Serum Neopterin
This protocol is based on a competitive binding principle.
1. Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer and standard dilutions as per the kit instructions.
-
Serum samples should be centrifuged to remove any particulate matter.
2. Assay Procedure:
-
Pipette standards, controls, and samples into the appropriate wells of the neopterin antibody-coated microtiter plate.[21][22]
-
Add the enzyme-labeled neopterin (conjugate) to each well.[21][22]
-
Incubate for a specified time (e.g., 90 minutes) at room temperature on an orbital shaker, protected from light.[21] During this incubation, neopterin in the sample competes with the enzyme-labeled neopterin for binding to the immobilized antibodies.
-
Wash the wells multiple times with the wash buffer to remove unbound components.[21][22]
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will catalyze a color change.[21][22]
-
Incubate for a short period (e.g., 10-20 minutes) in the dark.[23]
3. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of neopterin in the sample.
-
Generate a standard curve and determine the neopterin concentrations in the samples.
Visualizations
Pteridine Biosynthesis Pathway
The following diagram illustrates the simplified biosynthesis pathway of pteridines from GTP, highlighting the origin of neopterin, biopterin, and the branch leading to pigments like this compound.
Caption: Simplified pteridine biosynthesis pathway.
Experimental Workflow for Biomarker Validation
The diagram below outlines a typical workflow for the validation of a biomarker like a pteridine derivative.
Caption: Biomarker validation workflow.
Conclusion
Pteridine derivatives, particularly neopterin and biopterin, serve as valuable, albeit non-specific, biomarkers of immune activation and oxidative stress. Their levels are altered in a wide array of diseases, making them useful for prognostic assessments and monitoring disease activity rather than for initial diagnosis. The lack of specificity is a significant limitation, and their use should be in conjunction with more specific clinical and laboratory findings. While this compound is a biochemically related compound, its role as a clinical biomarker is not supported by current evidence. Future research should focus on large-scale validation studies to better define the specific clinical contexts in which pteridine measurements can provide actionable information for patient management.
References
- 1. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 3. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review and meta-analysis of neopterin in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrobiopterin in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between biopterin levels and intimal-media thickness in type-2 diabetic hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Biosynthesis of Pteridines in Insects: A Review | Semantic Scholar [semanticscholar.org]
- 11. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neopterin as a biomarker of immune response in cancer patients - Melichar - Annals of Translational Medicine [atm.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. Chitotriosidase, a marker of innate immunity, is elevated in patients with primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. mdpi.com [mdpi.com]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Neopterin serum level does not reflect the disease activity in rheumatoid arthritis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 20. scielo.br [scielo.br]
- 21. ibl-international.com [ibl-international.com]
- 22. 4adi.com [4adi.com]
- 23. fn-test.com [fn-test.com]
Erythropterin and Its Synthetic Analogues: A Comparative Guide to Functional Assays
An objective analysis of erythropterin's performance against potential synthetic alternatives, supported by a review of relevant experimental data and methodologies.
For researchers, scientists, and drug development professionals.
This compound is a naturally occurring pterin derivative, a class of heterocyclic compounds prevalent in biological systems.[1] Primarily recognized as a pigment, this compound is responsible for the vibrant red, orange, and yellow coloration observed in the wings of butterflies and the integument of other insects.[2][3] Beyond its role in pigmentation, the broader family of pterins plays crucial roles in various cellular functions, often acting as essential cofactors for enzymes.[3][4]
Chemical Structure of this compound
This compound is chemically identified as (Z)-3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-hydroxyprop-2-enoic acid.[5] Its molecular formula is C9H7N5O5.[2][5]
Comparative Functional Data: A Literature Gap
A thorough review of existing scientific literature reveals a notable absence of studies that directly compare the functional performance of this compound with its synthetic analogues in standardized assays. While the synthesis of various pterin derivatives has been documented, their head-to-head functional comparison with naturally occurring this compound remains an unexplored area of research. The following sections, therefore, detail the established in vitro assays that are pertinent for evaluating the potential biological activities of this compound and any future synthetic analogues.
In Vitro Functional Assays: Methodologies and Protocols
The following sections describe standard in vitro assays for evaluating key biological activities, including enzyme inhibition, antioxidant potential, and anti-inflammatory effects. These protocols are presented as a guide for researchers looking to investigate and compare the functional properties of this compound and its synthetic analogues.
Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for determining if a compound can modulate the activity of a specific enzyme.[6] These assays are fundamental in drug discovery and for understanding the biochemical pathways a compound might influence.[7][8]
Experimental Protocol: General Enzyme Inhibition Assay (e.g., Xanthine Oxidase)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound or a synthetic analogue) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the enzyme (e.g., xanthine oxidase) in the appropriate buffer (e.g., phosphate buffer, pH 7.5).
-
Prepare a stock solution of the substrate (e.g., xanthine) in the same buffer.
-
Prepare a stock solution of a positive control inhibitor (e.g., allopurinol for xanthine oxidase).
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add varying concentrations of the test compound or the positive control to the respective wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the change in absorbance at a specific wavelength (e.g., 295 nm for uric acid formation by xanthine oxidase) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition relative to the control (enzyme and substrate without inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7][9]
-
Antioxidant Activity Assays
Antioxidant assays measure the ability of a compound to neutralize free radicals and reactive oxygen species, which are implicated in cellular damage.[10]
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound or a synthetic analogue) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a stock solution of a positive control antioxidant (e.g., ascorbic acid or trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add the DPPH solution to each well.
-
Add varying concentrations of the test compound or the positive control to the respective wells.
-
Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[11]
-
Anti-inflammatory Assays
In vitro anti-inflammatory assays are used to assess the potential of a compound to mitigate inflammatory responses.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound or a synthetic analogue) in a suitable solvent.
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare a stock solution of a positive control anti-inflammatory drug (e.g., diclofenac sodium).
-
-
Assay Procedure:
-
In test tubes, mix the BSA solution with varying concentrations of the test compound or the positive control.
-
Adjust the pH of the mixture to 6.3.
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 57°C for 3 minutes.
-
Cool the tubes and measure the turbidity (absorbance) at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein denaturation using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Determine the IC50 value, which is the concentration of the test compound required to inhibit albumin denaturation by 50%.
-
Signaling Pathways: A General Overview
While specific signaling pathways involving this compound have not been elucidated, many anti-inflammatory compounds exert their effects by modulating key inflammatory pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. The diagram below illustrates a simplified representation of this pathway, which is a common target for anti-inflammatory drug discovery.
Conclusion
This compound is a well-characterized pigment in the insect world with a defined chemical structure. However, its broader biological activities in functional assays remain largely unexplored. Furthermore, there is a clear gap in the scientific literature regarding the comparative functional analysis of this compound and its synthetic analogues. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers to undertake such comparative studies. Future research in this area will be crucial to unlock the potential therapeutic applications of this compound and its derivatives.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound [drugfuture.com]
- 3. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 4. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H7N5O5 | CID 135565034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. academicjournals.org [academicjournals.org]
Erythropterin and Neopterin: A Comparative Guide to Pteridine Biomarkers in Physiological States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of erythropterin and the more extensively studied pteridine, neopterin, as potential biomarkers for various physiological and pathological states. While research on this compound in vertebrate physiology is limited, this document summarizes the existing knowledge and presents neopterin as a well-established alternative for monitoring immune activation and oxidative stress. Experimental data, detailed methodologies, and relevant biochemical pathways are presented to aid in the evaluation and potential application of these compounds in research and drug development.
Introduction to Pteridines as Biomarkers
Pteridines are a class of heterocyclic compounds derived from guanosine triphosphate (GTP) that are involved in various biological processes.[1][2] Certain pteridines are utilized by organisms as pigments, particularly in insects and lower vertebrates.[1][2][3][4] In mammals, pteridine derivatives such as tetrahydrobiopterin are essential cofactors for the synthesis of neurotransmitters and nitric oxide.[2][5] The concentration of specific pteridines in biological fluids can change in response to physiological or pathological stimuli, making them valuable biomarker candidates.[6][7][8] Neopterin, in particular, is a well-established indicator of cell-mediated immune activation and is also linked to oxidative stress.[7][8][9][10]
This compound: An Overview
This compound is a red pterin pigment first identified in the wings of butterflies.[2] Its primary known function in the animal kingdom is coloration, often associated with aposematism (warning signals) in insects.[3]
Current Research on this compound in Vertebrates:
The current body of scientific literature on the role and concentration of this compound in vertebrate physiological states is sparse. Most studies focus on its presence in invertebrates. While the biosynthesis of this compound branches from the same pathway as other pteridines, its direct correlation with specific diseases or physiological responses in mammals has not been established.
Neopterin: A Clinically Relevant Biomarker
In contrast to this compound, neopterin has been extensively studied as a biomarker in a wide range of human diseases.[9][10][11] Neopterin is produced by human macrophages upon stimulation by interferon-gamma (IFN-γ), a key cytokine in the cellular immune response.[8] Therefore, elevated neopterin levels in biological fluids are indicative of an activated cellular immune system.
Clinical Significance of Neopterin:
Elevated neopterin concentrations have been reported in:
-
Infectious Diseases: Viral, bacterial, and parasitic infections.
-
Autoimmune Disorders: Rheumatoid arthritis, systemic lupus erythematosus.[9]
-
Malignancies: Various types of cancer.
-
Neurological Disorders: Alzheimer's disease, Parkinson's disease.
-
Cardiovascular Diseases.
-
Trauma and Surgery: As a marker of the inflammatory response.[7]
Neopterin is also considered a reliable marker of oxidative stress.[6][7][8] The precursor to neopterin, 7,8-dihydroneopterin, is an antioxidant, and its oxidation to neopterin is driven by reactive oxygen species.[8]
Comparative Data on Pteridine Concentrations
Due to the limited data on this compound in vertebrate physiological states, the following table focuses on neopterin concentrations in various conditions. This serves as a reference for the expected range of a well-validated pteridine biomarker.
| Biomarker | Physiological State | Biological Fluid | Mean Concentration (Healthy Controls) | Mean Concentration (Pathological State) | Fold Change | Reference |
| Neopterin | Rheumatoid Arthritis | Serum/Plasma | ~5 nmol/L | >10 nmol/L | >2 | [9] |
| Neopterin | Viral Infection | Urine | Variable (normalized to creatinine) | Significantly elevated | Variable | [12] |
| Neopterin | Various Cancers | Serum | <10 nmol/L | 15-50+ nmol/L | 1.5 - 5+ | [10] |
| Neopterin | Sepsis | Plasma | <10 nmol/L | >50 nmol/L | >5 | [12] |
Note: Concentrations can vary significantly based on the specific assay, patient population, and disease severity. The values presented are illustrative.
Experimental Protocols
The quantification of pteridines in biological fluids typically requires sensitive analytical methods due to their low concentrations. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly used technique.
General Protocol for Pteridine Quantification by HPLC:
-
Sample Collection and Preparation:
-
Collect biological fluids (e.g., serum, urine) and protect from light.
-
For the analysis of reduced pteridines, samples must be stabilized to prevent oxidation.
-
To measure total neopterin (neopterin + 7,8-dihydroneopterin), an oxidation step using iodine or manganese dioxide is performed.[8]
-
Deproteinize samples (e.g., with trichloroacetic acid) and centrifuge to remove precipitated proteins.
-
Filter the supernatant before injection into the HPLC system.
-
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An aqueous buffer (e.g., phosphate or acetate buffer) with a small percentage of organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: Column temperature is usually maintained at ambient or slightly elevated temperatures.
-
-
Detection:
-
Quantification:
-
A standard curve is generated using known concentrations of the pteridine of interest.
-
The concentration in the unknown sample is determined by comparing its peak area to the standard curve.
-
For urine samples, pteridine concentrations are often normalized to creatinine levels to account for variations in urine dilution.[12]
-
Visualizing Pteridine Biosynthesis and Experimental Workflow
Pteridine Biosynthesis Pathway:
This diagram illustrates the common biosynthetic pathway for pteridines, originating from GTP. It shows the branch points leading to the formation of neopterin and the precursors for this compound.
Caption: Simplified mammalian pteridine biosynthetic pathway from GTP.
General Experimental Workflow for Pteridine Biomarker Analysis:
This diagram outlines the typical steps involved in the analysis of pteridines from biological samples.
Caption: Workflow for pteridine analysis in biological fluids.
Conclusion and Future Directions
While this compound is a known pteridine pigment, its role as a biomarker in vertebrate physiology remains largely unexplored. In contrast, neopterin is a well-validated and widely used biomarker for monitoring cell-mediated immunity and oxidative stress in a variety of clinical and research settings. For professionals in drug development and scientific research, neopterin currently represents a more reliable and actionable choice for assessing these physiological states.
Future research is needed to determine if this compound has any clinical significance in mammals. Investigating the concentration of this compound in various disease models, particularly those involving inflammation and oxidative stress, could reveal novel biological functions and potential biomarker applications for this currently understudied pteridine.
References
- 1. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 2. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 7449-03-8 | Benchchem [benchchem.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Pterin metabolism, inflammation and oxidative stress biochemical markers in schizophrenia: Factor analysis and assessment of clinical symptoms associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A systematic review and meta-analysis of neopterin in rheumatic diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Comparison between plasma neopterin and the urine neopterin:creatinine ratio as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Quantification of Pteridines in the Wild Type and the ambar Mutant of Orius laevigatus (Hemiptera: Anthocoridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Independent Verification of Erythropterin's Biosynthetic Pathway: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the proposed biosynthetic pathway of erythropterin, a key pteridine pigment. This document outlines the established enzymatic steps, highlights the unverified stages of the pathway, and presents detailed experimental protocols for independent verification.
This compound is a prominent orange pteridine pigment found in various insects, playing a role in coloration and potentially other biological processes. Understanding its biosynthesis is crucial for fields ranging from developmental biology to the development of novel insecticides. While a general pathway has been proposed, independent verification and characterization of all enzymatic steps are still ongoing. This guide serves as a resource for researchers aiming to investigate and validate the biosynthesis of this compound.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to be a branch of the general pteridine biosynthetic pathway, originating from guanosine triphosphate (GTP). The pathway is well-established up to the formation of xanthopterin. However, the final conversion to this compound remains a topic of investigation.
Established Pathway from GTP to Xanthopterin
The initial steps leading to the formation of key pterin precursors are well-characterized.[1][2] This multi-enzyme pathway begins with GTP and proceeds through several intermediates to produce 7,8-dihydropterin, a critical branch point. From 7,8-dihydropterin, the formation of xanthopterin is catalyzed by xanthine dehydrogenase (XDH).[3]
Table 1: Key Enzymes and Intermediates in the Biosynthesis of Xanthopterin from GTP
| Step | Precursor | Enzyme | Product |
| 1 | Guanosine Triphosphate (GTP) | GTP cyclohydrolase I (GCH1) | 7,8-Dihydroneopterin triphosphate |
| 2 | 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyl-tetrahydropterin synthase (PTPS) | 6-Pyruvoyl-tetrahydropterin |
| 3 | 6-Pyruvoyl-tetrahydropterin | Sepiapterin reductase (SPR) | Tetrahydrobiopterin |
| 4 | Tetrahydrobiopterin | (Spontaneous/Enzymatic) | 7,8-Dihydropterin |
| 5 | 7,8-Dihydropterin | Dihydropterin oxidase | Pterin |
| 6 | Pterin | Xanthine dehydrogenase (XDH) | Xanthopterin |
The Unverified Conversion of Xanthopterin to this compound
The final and crucial step in this compound biosynthesis is the proposed conversion of xanthopterin to this compound. This transformation involves the addition of a side chain to the pteridine ring. While early radiolabeling studies in the butterfly Colias eurytheme indicated that xanthopterin is a precursor to this compound, the enzymatic basis for this conversion is not yet fully understood.[3] A hypothetical enzyme, "this compound synthase," has been proposed to catalyze this reaction, but it has not been isolated or characterized.
Visualizing the this compound Biosynthetic Pathway
The following diagrams illustrate the established and proposed steps in the this compound biosynthetic pathway.
Experimental Protocols for Independent Verification
To facilitate the independent verification of the this compound biosynthetic pathway, this section provides detailed methodologies for key experiments.
Analysis of Pteridines by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify pteridines, including xanthopterin and this compound, from biological samples.
Methodology:
A reversed-phase HPLC system with sequential electrochemical and fluorimetric detection is a sensitive method for pteridine analysis.[4][5]
-
Sample Preparation:
-
Homogenize tissue samples (e.g., insect tissues) in a buffer containing antioxidants such as dithiothreitol (DTT) and ascorbic acid to prevent the oxidation of reduced pteridines.[6]
-
Centrifuge the homogenate to pellet cellular debris.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate or citrate buffer) at a slightly acidic pH (around 3-4) containing an ion-pairing reagent can be effective.
-
Detection:
-
Fluorimetric Detection: Pteridines are naturally fluorescent. Excitation and emission wavelengths should be optimized for each pteridine of interest.
-
Electrochemical Detection: This can be used for the sensitive detection of reduced pteridines.
-
-
Xanthine Dehydrogenase (XDH) Activity Assay
Objective: To measure the activity of xanthine dehydrogenase, the enzyme responsible for converting pterin to xanthopterin.
Methodology:
XDH activity can be measured spectrophotometrically by monitoring the formation of uric acid from xanthine or by using a coupled enzymatic reaction.[7]
-
Spectrophotometric Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the substrate (pterin or xanthine), and NAD+ as a cofactor.
-
Add the enzyme extract to initiate the reaction.
-
Monitor the increase in absorbance at a specific wavelength corresponding to the product formation (e.g., 293 nm for uric acid).
-
-
Fluorometric Assay: A more sensitive fluorometric assay can be employed using a commercially available kit.[8] This assay is typically based on a multi-step enzymatic reaction where the product of the XDH reaction leads to the generation of a fluorescent compound.
In Vitro Reconstitution of this compound Synthesis
Objective: To demonstrate the enzymatic conversion of xanthopterin to this compound in a cell-free system.
Methodology:
This experimental workflow aims to identify and characterize the putative "this compound synthase."
Alternative Biosynthetic Pathways: Avenues for Future Research
Currently, there is no direct experimental evidence supporting alternative biosynthetic pathways for this compound. The prevailing hypothesis remains the conversion from xanthopterin. However, the lack of a characterized "this compound synthase" leaves open the possibility of other, as-yet-undiscovered routes.
Future research could explore:
-
Enzyme Promiscuity: Investigating whether other known enzymes in the pteridine or related metabolic pathways might exhibit promiscuous activity, catalyzing the formation of this compound from a different precursor or via a different mechanism.
-
Comparative Genomics and Transcriptomics: Analyzing the genomes and transcriptomes of organisms that produce this compound to identify candidate genes that may be involved in its biosynthesis. This approach could reveal novel enzymes or pathways.
-
Metabolomic Profiling: Using advanced mass spectrometry techniques to perform untargeted metabolomic analysis of organisms producing this compound. This could help identify novel intermediates and provide clues to alternative biosynthetic routes.
Conclusion
The biosynthesis of this compound presents an exciting area of research with a significant knowledge gap in its final enzymatic step. While the pathway from GTP to xanthopterin is well-established, the conversion of xanthopterin to this compound remains a proposed but unverified reaction. This guide provides the necessary background and experimental frameworks for researchers to independently investigate and contribute to the complete elucidation of this important metabolic pathway. The characterization of "this compound synthase" or the discovery of alternative biosynthetic routes would be a significant advancement in the field of insect biochemistry and pigment biology.
References
- 1. Pteridine synthesis pathway and gene duplications in vertebrates [pfocr.wikipathways.org]
- 2. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Prudent Disposal of Erythropterin: A Step-by-Step Guide for Laboratory Professionals
In the absence of explicit official guidelines for the disposal of Erythropterin, a cautious and compliant approach rooted in established laboratory safety principles is paramount. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound waste, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should always prioritize their institution's specific waste management protocols and consult with their Environmental Health and Safety (EHS) department.
I. Risk Assessment and Pre-Disposal Considerations
-
Consult Safety Data Sheet (SDS): If an SDS is available for the specific formulation of this compound being used, it should be the primary source of information for handling and disposal.
-
Assume Potential Hazards: In the absence of a detailed SDS, researchers should handle this compound with standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Waste Minimization: Employ practices that reduce the amount of this compound waste generated. This includes purchasing only the necessary quantities and avoiding the preparation of excess solutions.[1][2]
II. This compound Waste Disposal Protocol
The following protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with institutional and local regulations.[2][3][4][5][6][7]
Step 1: Waste Identification and Classification
Properly identify and classify the this compound waste. This will determine the appropriate disposal route.
-
Solid Waste: Unused or expired pure this compound, and disposable lab supplies (e.g., weigh boats, contaminated gloves, paper towels) lightly contaminated with solid this compound.
-
Liquid Waste: Solutions containing this compound. The classification of this waste will depend on the solvent used.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.[5]
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent dangerous chemical reactions.[3][7]
-
Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Do not mix this compound waste with incompatible materials. For example, avoid mixing with strong oxidizing agents, acids, or bases unless the reaction is part of a neutralization procedure.
-
Segregate solid and liquid this compound waste into separate containers.
Step 3: Containerization and Labeling
Use appropriate containers for waste collection to ensure safe storage and transport.
-
Container Selection: Use chemically compatible, leak-proof containers with secure lids. Plastic containers are often preferred for chemical waste.[2]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (or as required by local regulations).
-
The full chemical name: "this compound".
-
If in a solution, list all constituents, including solvents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The specific hazards associated with the waste (e.g., "Caution: Chemical Waste, Handle with Care").
-
Step 4: Safe Storage (Satellite Accumulation)
Temporarily store waste in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA should be at or near the point of waste generation.[2]
-
Keep waste containers closed except when adding waste.[1][2]
-
Store containers in a well-ventilated area and, if necessary, in secondary containment to prevent spills.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted through approved channels.
-
Professional Disposal Service: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal company.[3] Incineration is a common and effective disposal method for many organic compounds.[5][7]
-
Drain Disposal Prohibited: Do not dispose of this compound, in solid or liquid form, down the drain unless you have explicit permission from your institution's EHS department and it is in compliance with local wastewater regulations.[2][4][7] Many chemical substances are harmful to aquatic life and can damage wastewater treatment systems.
III. Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound, which can be useful for assessment and handling.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₅O₅ | [8] |
| Molecular Weight | 265.18 g/mol | [8] |
| CAS Number | 7449-03-8 | [8] |
| Appearance | Solid (form not specified) | |
| Solubility | Soluble in DMSO |
IV. Experimental Protocols and Methodologies
As this document provides general disposal guidance in the absence of specific experimental data on this compound disposal, there are no experimental protocols to cite. The provided procedures are based on established best practices for laboratory chemical waste management.
V. Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Segregation of different types of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. essex.ac.uk [essex.ac.uk]
- 6. biomedico.uff.br [biomedico.uff.br]
- 7. safrole.com [safrole.com]
- 8. This compound | C9H7N5O5 | CID 135565034 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
